Ethyl 3-bromo-5-hydroxybenzoate
Description
BenchChem offers high-quality Ethyl 3-bromo-5-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-bromo-5-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHMYKMWYBHYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470946 | |
| Record name | ethyl 3-bromo-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870673-35-1 | |
| Record name | ethyl 3-bromo-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-bromo-5-hydroxybenzoate: A Comprehensive Technical Guide on Structure, Synthesis, and Diversity-Oriented Applications
Executive Summary
As a Senior Application Scientist specializing in molecular building blocks, I frequently encounter the need for versatile, multi-functional scaffolds that can streamline complex synthetic workflows. Ethyl 3-bromo-5-hydroxybenzoate (CAS: 870673-35-1) [1] represents a privileged structural motif in modern organic chemistry. Featuring three orthogonal reactive sites—a nucleophilic phenolic hydroxyl, an electrophilic ester, and a cross-coupling-ready aryl bromide—this compound serves as a critical intermediate in both Diversity-Oriented Synthesis (DOS)[2] and the development of targeted therapeutics, such as phosphodiesterase IV (PDE4) inhibitors[3].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, a field-validated synthetic methodology, and its strategic applications in drug development.
Physicochemical Profiling & Structural Analysis
The utility of Ethyl 3-bromo-5-hydroxybenzoate stems from its unique electronic distribution. The meta-relationship between the electron-withdrawing ester and bromide groups significantly increases the acidity of the phenolic hydroxyl compared to an unsubstituted phenol. This electronic tuning is highly advantageous when performing regioselective O-alkylation or when the phenol acts as an anchor point for macrocyclization[2].
Quantitative Data Summaries
To establish a baseline for analytical verification, the core physicochemical parameters of the product and its primary precursor are summarized below.
Table 1: Physicochemical Properties of Ethyl 3-bromo-5-hydroxybenzoate
| Parameter | Specification / Value |
| Chemical Name | Ethyl 3-bromo-5-hydroxybenzoate |
| CAS Registry Number | 870673-35-1[1] |
| Molecular Formula | C9H9BrO3[4] |
| Molecular Weight | 245.07 g/mol |
| SMILES | CCOC(=O)c1cc(Br)cc(O)c1 |
| Topological Polar Surface Area | 46.5 Ų[4] |
| Hydrogen Bond Donors / Acceptors | 1 / 3[4] |
Table 2: Starting Material Specifications
| Parameter | Specification / Value |
| Precursor Name | 3-Bromo-5-hydroxybenzoic acid |
| CAS Registry Number | 140472-69-1[5] |
| Molecular Weight | 217.02 g/mol |
| Melting Point | 237–241 °C |
Synthetic Methodology: Field-Proven Protocol
The most reliable and scalable method for generating Ethyl 3-bromo-5-hydroxybenzoate is via the Fischer esterification of 3-bromo-5-hydroxybenzoic acid[2]. As a self-validating system, this protocol relies on Le Chatelier’s principle and distinct polarity shifts to ensure high conversion and easy analytical confirmation.
Mechanistic Rationale & Causality
Fischer esterification is an equilibrium-driven process. By utilizing ethanol as both the solvent and the reactant in vast excess, we drive the equilibrium toward the ester product. The addition of catalytic concentrated sulfuric acid (
-
Electrophilic Activation: It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon highly susceptible to nucleophilic attack by ethanol.
-
Dehydration: It acts as a dehydrating agent, sequestering the water byproduct to prevent the reverse hydrolysis reaction.
Step-by-Step Experimental Protocol
Note: The following protocol is adapted from established diversity-oriented synthesis workflows[2].
-
Reaction Setup: To a stirred solution of 3-bromo-5-hydroxybenzoic acid (5.19 g, 23.9 mmol) in absolute Ethanol (EtOH, 50 mL), carefully add concentrated
(1.0 mL) dropwise at room temperature. -
Thermal Activation: Equip the flask with a reflux condenser and heat the solution to 70 °C. Maintain reflux for 72 hours.
-
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The starting material is highly polar and will remain near the baseline, while the ethyl ester product will migrate significantly higher (e.g.,
~0.4 in 3:1 Hexane/EtOAc).
-
-
Solvent Evaporation: Once complete conversion is confirmed, cool the mixture to room temperature and remove the bulk ethanol under reduced pressure using a rotary evaporator. Causality: Removing the alcohol prevents the formation of emulsions during the subsequent aqueous workup.
-
Extraction & Neutralization: Dissolve the resulting crude residue in Ethyl Acetate (EtOAc, 100 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (
) to neutralize residual and unreacted trace acid, followed by a brine wash. -
Drying & Isolation: Dry the organic extract over anhydrous magnesium sulfate (
), filter, and concentrate under vacuum to afford the pure Ethyl 3-bromo-5-hydroxybenzoate. -
Analytical Validation: Perform
NMR ( or ). The appearance of a distinct triplet (~1.3 ppm, ) and quartet (~4.3 ppm, ) confirms successful ethyl ester formation[6], while the preservation of the aromatic proton signals confirms the integrity of the aryl bromide and phenol.
Figure 1: Step-by-step synthetic workflow for Ethyl 3-bromo-5-hydroxybenzoate via Fischer esterification.
Applications in Drug Development & DOS
The true value of Ethyl 3-bromo-5-hydroxybenzoate lies in its capacity for orthogonal functionalization. In complex drug discovery programs, minimizing protecting group manipulations is paramount for yield optimization.
Diversity-Oriented Synthesis (DOS) of Macrocycles
Researchers at the University of Cambridge have utilized this scaffold as a core platform for generating structurally diverse macrocyclic compounds with natural product-like characteristics[2]. The phenolic hydroxyl group acts as a nucleophilic anchor for O-alkylation (e.g., reacting with dibromoalkanes), while the ester can be subsequently hydrolyzed and coupled with various amines to form macrocyclic rings[2].
Synthesis of PDE4 Inhibitors
In pharmaceutical development, this compound has been explicitly cited in the synthesis of novel (3-oxo)pyridazin-4-ylurea derivatives, which function as phosphodiesterase IV (PDE4) inhibitors[3]. PDE4 inhibitors are critical in the treatment of inflammatory respiratory diseases like asthma and COPD. The aryl bromide serves as an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to extend the molecular framework[3].
Figure 2: Orthogonal reactivity pathways of Ethyl 3-bromo-5-hydroxybenzoate in drug development.
Handling, Storage, and Safety Protocols
As a halogenated phenolic ester, Ethyl 3-bromo-5-hydroxybenzoate must be handled with appropriate scientific rigor.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from prolonged exposure to light and moisture to prevent slow ester hydrolysis.
-
Handling: Utilize standard PPE (nitrile gloves, safety goggles, and a lab coat). Manipulations involving the concentrated sulfuric acid during its synthesis must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.
References
-
European Patent Office (EP 2196465 A1) - (3-oxo)pyridazin-4-ylurea derivatives as PDE4 inhibitors. Retrieved from:[Link]
-
University of Cambridge (Spring et al.) - An expedient strategy for the diversity-oriented synthesis of macrocyclic compounds with natural product-like characteristics. Retrieved from:[Link]
-
Googleapis Patent Archive - NMR Analysis of PDE4 Inhibitor Intermediates. Retrieved from: [Link]
Sources
- 1. 3-溴-5-羟基苯甲酸乙酯 | Ethyl 3-bromo-5-hydroxybenzoate | 870673-35-1 - 乐研试剂 [leyan.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-BROMO-5-HYDROXYBENZOIC ACID price,buy 3-BROMO-5-HYDROXYBENZOIC ACID - chemicalbook [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide to 3-Bromo-5-Hydroxybenzoate Esters for Advanced Research
A Note on the Target Compound: This guide addresses the core chemical scaffold of 3-bromo-5-hydroxybenzoate esters, a class of compounds with significant utility in medicinal chemistry and materials science. While the initial inquiry specified Ethyl 3-bromo-5-hydroxybenzoate, a dedicated CAS number for this specific ester is not prominently available, suggesting it is a less common variant. However, the closely related and well-documented analogue, Methyl 3-bromo-5-hydroxybenzoate , is widely available and serves as an exemplary model for this chemical family. Therefore, this guide will focus on the properties, synthesis, and applications of Methyl 3-bromo-5-hydroxybenzoate, with the understanding that the principles discussed are broadly applicable to its ethyl counterpart and other similar esters.
Core Compound Identification and Properties
Methyl 3-bromo-5-hydroxybenzoate is a trifunctional aromatic compound that serves as a versatile building block in organic synthesis. Its structure incorporates a bromine atom, a hydroxyl group, and a methyl ester on a benzene ring, providing multiple reactive sites for chemical modification.
| Property | Value | Source(s) |
| CAS Number | 192810-12-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₇BrO₃ | [1][2][6] |
| Molecular Weight | 231.04 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 124-126 °C | [1] |
| Solubility | Slightly soluble in water; soluble in DMSO, DMF, and methanol. | [1] |
| Synonyms | 3-Bromo-5-hydroxybenzoic acid methyl ester; Benzoic acid, 3-bromo-5-hydroxy-, methyl ester. | [4] |
The strategic placement of the functional groups is key to this molecule's utility. The bromine atom is a prime site for metal-catalyzed cross-coupling reactions, the phenolic hydroxyl group can be alkylated or acylated, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.[1] This orthogonal reactivity allows for a stepwise and controlled approach to building complex molecular architectures.
Synthesis and Mechanistic Insights
The preparation of Methyl 3-bromo-5-hydroxybenzoate typically involves the esterification of its parent carboxylic acid, 3-Bromo-5-hydroxybenzoic acid. The synthesis of the parent acid itself is a critical first step.
Synthesis of the Precursor: 3-Bromo-5-hydroxybenzoic Acid
A common route to 3-Bromo-5-hydroxybenzoic acid involves the bromination of 3-hydroxybenzoic acid. The hydroxyl group is an ortho-, para-director; however, the meta-directing carboxylic acid group deactivates the positions ortho and para to it. This electronic interplay guides the incoming bromine to the C5 position, which is ortho to the hydroxyl group and meta to the carboxylic acid.
Esterification to Methyl 3-bromo-5-hydroxybenzoate
Once the parent acid is obtained, a standard Fischer esterification can be performed. This acid-catalyzed reaction with methanol yields the desired methyl ester.
Below is a representative experimental protocol for this transformation.
Experimental Protocol: Synthesis of Methyl 3-bromo-5-hydroxybenzoate
Objective: To synthesize Methyl 3-bromo-5-hydroxybenzoate via Fischer esterification of 3-Bromo-5-hydroxybenzoic acid.
Materials:
-
3-Bromo-5-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-Bromo-5-hydroxybenzoic acid (1.0 eq). Add an excess of anhydrous methanol to serve as both reactant and solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure Methyl 3-bromo-5-hydroxybenzoate.
Caption: Workflow for the synthesis of Methyl 3-bromo-5-hydroxybenzoate.
Applications in Research and Drug Development
The true value of Methyl 3-bromo-5-hydroxybenzoate lies in its role as a versatile intermediate for the synthesis of high-value molecules, particularly in the pharmaceutical industry. The orthogonal reactivity of its functional groups allows for selective and sequential reactions.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly amenable to Suzuki and Stille coupling reactions, enabling the formation of carbon-carbon bonds to introduce new aryl or alkyl groups.[1]
-
Phenolic Hydroxyl Group Modification: The hydroxyl group can be used as a handle for introducing ether or silyl protecting groups, or for forming biaryl ether linkages.[1]
-
Ester Group Transformation: The methyl ester can be readily hydrolyzed to the carboxylic acid, which can then be coupled with amines to form a wide array of amides.[1]
This multi-faceted reactivity makes it a key building block for:
-
Kinase Inhibitors: It is an intermediate in the synthesis of pyrazolo[3,4-b]pyridine kinase inhibitors.[1]
-
Metabolic and Inflammatory Disease Targets: It serves as a scaffold for developing glucokinase activators, complement factor D inhibitors, and S1P receptor modulators.[1]
-
Fragment-Based Drug Discovery: Its size and functionality make it an ideal starting point for building libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Caption: Diverse synthetic pathways from Methyl 3-bromo-5-hydroxybenzoate.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling Methyl 3-bromo-5-hydroxybenzoate.
-
Hazards: This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][7] It is harmful if swallowed, inhaled, or in contact with skin.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][5]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]
-
Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[1][5]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.
Conclusion
Methyl 3-bromo-5-hydroxybenzoate is a cornerstone building block for medicinal chemists and researchers in drug development. Its well-defined reactivity and commercially availability make it an invaluable tool for constructing complex molecular targets. Understanding its properties, synthesis, and safe handling is paramount to leveraging its full potential in the laboratory.
References
-
AA Blocks. (n.d.). 192810-12-1 | MFCD10566800 | Methyl 3-bromo-5-hydroxybenzoate. Retrieved from [Link]
-
Chemsrc. (2025, August 25). METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1. Retrieved from [Link]
Sources
- 1. Methyl 3-bromo-5-hydroxybenzoate - SRIRAMCHEM [sriramchem.com]
- 2. aablocks.com [aablocks.com]
- 3. 192810-12-1|Methyl 3-bromo-5-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 4. Methyl 3-bromo-5-hydroxybenzoate-India Fine Chemicals [indiafinechemicals.com]
- 5. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1 | Chemsrc [chemsrc.com]
- 6. Methyl 3-bromo-5-hydroxybenzoate | CymitQuimica [cymitquimica.com]
- 7. Methyl 3-bromo-5-hydroxybenzoate, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
An In-depth Technical Guide to the Melting Point Determination of Pure Ethyl 3-bromo-5-hydroxybenzoate
The Principle of Melting Point Depression: A Cornerstone of Purity Assessment
The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which the solid and liquid phases exist in equilibrium. For a pure compound, the melting range—the span from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted—is typically narrow, often less than 1°C.
The presence of impurities disrupts the crystal lattice of the solid, resulting in a phenomenon known as melting point depression. This occurs because the energy required to overcome the crystal lattice forces is lower in the presence of a foreign substance. Consequently, an impure sample will typically exhibit a lower and broader melting range compared to its pure counterpart. This principle is fundamental to the use of melting point as an indicator of purity.
Pre-determination Protocol: The Critical Role of Sample Purification
An accurate melting point determination is contingent on the purity of the sample. Therefore, a rigorous purification step is a non-negotiable prerequisite. For a solid organic compound like Ethyl 3-bromo-5-hydroxybenzoate, recrystallization is the most common and effective method.
Recrystallization Workflow
The goal of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature and then allow the desired compound to crystallize in a purer form upon cooling, leaving the impurities dissolved in the mother liquor.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Additionally, the solvent's boiling point should be lower than the compound's melting point. A solvent pair (one in which the compound is soluble and one in which it is insoluble) may also be employed.
-
Dissolution: Place the crude Ethyl 3-bromo-5-hydroxybenzoate in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals thoroughly in a vacuum oven to remove any residual solvent. The presence of solvent will lead to an artificially lowered and broad melting point.
The following diagram illustrates the logical flow of the purification process, which is essential for obtaining a sample suitable for accurate melting point analysis.
Caption: Workflow for the purification of Ethyl 3-bromo-5-hydroxybenzoate via recrystallization.
Accurate Melting Point Determination: A Validated Experimental Approach
Once a pure, dry sample of Ethyl 3-bromo-5-hydroxybenzoate is obtained, its melting point can be determined using a calibrated melting point apparatus.
Instrumentation and Calibration
Modern melting point apparatuses typically use a heated block with a digital temperature sensor. It is crucial to calibrate the apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample.
Step-by-Step Melting Point Determination Protocol
-
Sample Preparation: Finely powder a small amount of the purified, dry crystals.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Initial Run): Heat the sample rapidly to get a preliminary, approximate melting point. This will inform the rate of heating for the subsequent, more accurate measurements.
-
Accurate Measurement: For the precise determination, use a fresh sample and heat rapidly to about 15-20°C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid is observed (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.
-
Repeatability: Perform the measurement in triplicate to ensure the reproducibility of the result.
The following diagram outlines the decision-making process for accurate melting point determination.
Caption: Experimental workflow for precise melting point determination.
Interpretation of Results and Data Presentation
The results of the melting point determination should be presented clearly and concisely.
| Parameter | Observation | Interpretation |
| Melting Range | Narrow (e.g., < 1°C) | High Purity |
| Broad (e.g., > 2°C) | Presence of Impurities or Polymorphism | |
| Onset of Melting | Sharp | Crystalline Solid |
| Gradual Softening | Amorphous Solid or Presence of Impurities | |
| Comparison to Literature | Consistent with Expected Values | Identity Confirmation (if literature values exist) |
| Depressed and Broadened | Impure Sample |
Factors Influencing Melting Point Determination
Several factors beyond purity can influence the observed melting point:
-
Heating Rate: A heating rate that is too fast can result in a melting range that is artificially high and broad due to a lag between the thermometer reading and the actual temperature of the sample.
-
Sample Packing: A loosely packed sample in the capillary tube will heat unevenly, leading to a wider melting range.
-
Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with its own distinct melting point. It is important to be aware of this possibility, especially in a pharmaceutical context.
-
Decomposition: If the compound decomposes at or near its melting point, the observed melting point will be a "decomposition point," which is often accompanied by a change in color or effervescence.
Conclusion
The determination of the melting point of pure Ethyl 3-bromo-5-hydroxybenzoate is a critical step in its characterization. By adhering to a rigorous protocol that emphasizes sample purity through recrystallization and employs a calibrated instrument with a controlled heating rate, a researcher can obtain a reliable and reproducible melting point. This physical constant not only serves as an indicator of purity but also as a preliminary step in the compound's identification. The principles and methodologies outlined in this guide provide a robust framework for achieving high-quality, trustworthy data in a research and development setting.
References
-
AA Blocks. (n.d.). 192810-12-1 | MFCD10566800 | Methyl 3-bromo-5-hydroxybenzoate. Retrieved from [Link]
Sources
Reactivity profile of bromo and hydroxy moieties in Ethyl 3-bromo-5-hydroxybenzoate
An In-Depth Technical Guide to the Reactivity Profile of Ethyl 3-bromo-5-hydroxybenzoate
Abstract
Ethyl 3-bromo-5-hydroxybenzoate is a versatile trifunctional chemical intermediate of significant value in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries. Its utility stems from the distinct and addressable reactivity of its three key functional moieties: a phenolic hydroxyl group, an aryl bromide, and an ethyl ester. This guide provides a comprehensive analysis of the molecule's electronic structure and the resulting chemoselectivity. We will explore the reactivity of each functional group, the directing effects governing electrophilic aromatic substitution, and strategic considerations for selectively targeting specific sites. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols for key transformations.
The Electronic Landscape: A Tug-of-War of Effects
The reactivity of Ethyl 3-bromo-5-hydroxybenzoate is not merely the sum of its parts; it is a complex interplay of the electronic influences exerted by the hydroxyl, bromo, and ethyl ester groups on the aromatic ring. Understanding these effects is paramount to predicting and controlling its chemical behavior.
-
Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group.[1][2] It exerts a strong, electron-donating resonance effect (+R) by delocalizing a lone pair of electrons into the π-system of the ring.[1][2] This is countered by a weaker, electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity.[1][3] The resonance effect is dominant, leading to a significant increase in electron density, particularly at the positions ortho and para to the hydroxyl group (C2, C4, and C6).[1][2]
-
Bromo (-Br) Group: Halogens present a more nuanced case. The bromine atom has an electron-withdrawing inductive effect (-I) due to its electronegativity, which deactivates the ring, making it less reactive than benzene towards electrophilic attack.[2][3] However, it also possesses lone pairs that can be donated through resonance (+R), which directs incoming electrophiles to the ortho and para positions.[4] For halogens, the inductive effect outweighs the resonance effect, resulting in overall deactivation but with ortho, para-directing properties.[3][4]
-
Ethyl Ester (-COOEt) Group: The ester group is a deactivating group. It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R) due to the polarized carbonyl double bond. This makes the aromatic ring significantly less nucleophilic and directs incoming electrophiles to the meta position (C2 and C6, relative to the ester).
Data Presentation: Summary of Substituent Effects
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
| -OH | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |
| -Br | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |
| -COOEt | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |
This complex interplay of effects creates a unique electronic landscape, which is the key to achieving chemoselectivity in synthetic transformations.
Reaction Chemistry of the Hydroxyl Moiety
The phenolic hydroxyl group is acidic and highly nucleophilic upon deprotonation, making it a primary site for a range of reactions.
Acidity and Phenoxide Formation
Phenols are significantly more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion.[5][6] The phenoxide can be readily formed by treatment with a suitable base, such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH).[7] The choice of base is critical and depends on the subsequent reaction; for instance, weaker bases like K2CO3 are often sufficient for simple alkylations.
O-Alkylation and O-Acylation
Once formed, the phenoxide ion is an excellent nucleophile and readily participates in Williamson ether synthesis with alkyl halides to form ethers.[7] This reaction is a cornerstone of phenol chemistry. Similarly, acylation with acyl chlorides or anhydrides yields the corresponding esters.
-
Causality in Experimental Choice: The choice of solvent can influence the outcome between O-alkylation and potential C-alkylation. Protic solvents can solvate the phenoxide oxygen, hindering its reactivity and potentially favoring C-alkylation, whereas polar aprotic solvents like DMF or DMSO typically favor the desired O-alkylation.[7]
Protection of the Hydroxyl Group
In multi-step syntheses, it is often necessary to "mask" the reactive hydroxyl group to prevent unwanted side reactions.[8] This is achieved by converting it into a stable protecting group that can be selectively removed later.
-
Silyl Ethers: Groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are widely used.[9] They are introduced using the corresponding silyl chloride and a base (e.g., imidazole) and are typically removed under acidic conditions or with a fluoride source (e.g., TBAF).
-
Ethers: Benzyl (Bn) ethers are common and are stable to a wide range of conditions but can be cleaved by catalytic hydrogenation.[8]
Reaction Chemistry of the Bromo Moiety
The carbon-bromine bond is the gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling. The reactivity of aryl bromides in these reactions is generally higher than that of aryl chlorides but lower than aryl iodides.[10][11]
Palladium-Catalyzed Cross-Coupling Reactions
These reactions have revolutionized modern organic synthesis. The aryl bromide functionality of Ethyl 3-bromo-5-hydroxybenzoate is an ideal handle for these transformations.
-
Suzuki-Miyaura Coupling: This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[10] A wide variety of substituents can be tolerated on both coupling partners.[12]
-
Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[13][14] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[13][15] The choice of ligand is critical for achieving high yields and broad substrate scope.[13]
Mandatory Visualization: Simplified Catalytic Cycle for Suzuki Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions, where a nucleophile displaces a halide on an aromatic ring, are generally difficult for simple aryl halides.[16] This mechanism requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[17][18] In Ethyl 3-bromo-5-hydroxybenzoate, neither the -OH nor the -COOEt group is ortho or para to the bromine, making the SNAr pathway highly unfavorable under standard conditions.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The regiochemical outcome of an EAS reaction on this substrate is determined by the cumulative directing effects of the three substituents.
-
Directing Effects Analysis:
-
-OH (at C5): Strongly activating, directs to its ortho positions (C4, C6) and para position (C2).
-
-Br (at C3): Deactivating, directs to its ortho positions (C2, C4) and para position (C6).
-
-COOEt (at C1): Deactivating, directs to its meta positions (C3, C5).
-
The hydroxyl group is the most powerful activating group and will therefore dominate the regioselectivity.[19] The positions most activated for electrophilic attack are C2, C4, and C6. The C2 and C6 positions are ortho to the hydroxyl group, while C4 is also ortho to the bromo group. The C2 position is particularly activated as it is para to the -OH group. Therefore, electrophilic substitution is expected to occur preferentially at the C2, C4, and C6 positions.[6]
Mandatory Visualization: Directing Effects on the Aromatic Ring
Caption: Competing ortho/para directing effects of the -OH and -Br groups.
Chemoselectivity: A Strategic Workflow
Achieving selectivity is the primary challenge and opportunity when working with this molecule. The choice of reagents and conditions dictates which functional group will react.
Mandatory Visualization: Chemoselective Strategy Workflow
Caption: Decision workflow for selective reactions on the target molecule.
-
Targeting the -OH Group: Reactions at the hydroxyl group are typically performed under basic conditions (e.g., Williamson ether synthesis) or with specific derivatizing agents. These conditions generally do not affect the C-Br bond or the ester.
-
Targeting the C-Br Bond: Palladium-catalyzed reactions are highly specific for the C-Br bond. While these reactions often require a base, careful selection (e.g., K3PO4, Cs2CO3) can prevent significant reaction at the -OH group. However, for sensitive substrates or to ensure complete selectivity, prior protection of the hydroxyl group is a prudent strategy.
-
Targeting the Aromatic Ring: Electrophilic aromatic substitution, such as bromination, can be achieved without a strong Lewis acid catalyst due to the powerful activating effect of the -OH group.[20] Using Br2 in a solvent like acetic acid will typically lead to substitution at the activated ortho/para positions relative to the hydroxyl group.[21]
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on specific substrate scope and laboratory conditions.
Protocol 1: O-Alkylation of the Hydroxyl Group
-
Objective: To selectively alkylate the phenolic hydroxyl group.
-
Methodology:
-
To a stirred solution of Ethyl 3-bromo-5-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K2CO3, 1.5 eq).
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling at the Bromo Position
-
Objective: To form a new carbon-carbon bond at the site of the bromine atom.
-
Methodology:
-
In a reaction vessel, combine Ethyl 3-bromo-5-hydroxybenzoate (1.0 eq), the desired boronic acid (1.2 eq), and potassium phosphate (K3PO4, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%).
-
Heat the mixture to 90-100 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the aryl bromide.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue via flash column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination at the Bromo Position
-
Objective: To form a new carbon-nitrogen bond at the site of the bromine atom.
-
Methodology:
-
To an oven-dried reaction tube, add the palladium precatalyst (e.g., t-BuXPhos Pd G3, 2 mol%) and the phosphine ligand (if not using a precatalyst).
-
Add Ethyl 3-bromo-5-hydroxybenzoate (1.0 eq), the amine (1.2 eq), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).[15]
-
Evacuate and backfill the tube with argon.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Seal the tube and heat to 100 °C with stirring for 12-24 hours, monitoring by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Conclusion
Ethyl 3-bromo-5-hydroxybenzoate presents a fascinating case study in chemoselectivity. The distinct electronic properties of its three functional groups allow for a high degree of synthetic control. By carefully selecting reagents and reaction conditions, a chemist can selectively address the acidic proton of the hydroxyl group, engage the carbon-bromine bond in powerful cross-coupling reactions, or target the activated positions on the aromatic ring for electrophilic substitution. This strategic approach unlocks the full potential of this valuable building block for applications in medicinal chemistry and materials science.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Available at: [Link]
-
State and explain effect of OH group on the reactivity of benzene ring in phenol - Filo. (2025, April 21). Available at: [Link]
-
A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021, June 22). Journal of Chemical Sciences. Available at: [Link]
-
Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. (n.d.). Highlights in Science, Engineering and Technology. Available at: [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). Master Organic Chemistry. Available at: [Link]
-
Substituent Effects in the Reactivity of Aromatic Rings - Chemistry LibreTexts. (2026, February 16). Available at: [Link]
-
Zhou, G.-C. (n.d.). Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. SciSpace. Available at: [Link]
-
Cu-Catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides. (n.d.). RSC Publishing. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014, March 17). Organic Letters. Available at: [Link]
-
Role of hydroxyl groups on the aromatic ring in the reactivity and selectivity of the reaction of b-phenylethylamines with non-enolizable aldehydes. (n.d.). ResearchGate. Available at: [Link]
-
The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. (2022). Green and Sustainable Chemistry. Available at: [Link]
-
Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. Available at: [Link]
-
Phenols. (n.d.). EBSCO. Available at: [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Available at: [Link]
- Process for O-alkylation of phenolic compounds. (n.d.). Google Patents.
-
Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... (n.d.). ResearchGate. Available at: [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2025, August 5). ResearchGate. Available at: [Link]
-
Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. (2006, August 21). Taylor & Francis Online. Available at: [Link]
-
What chemical reactions are unique to phenols? (n.d.). CK-12 Foundation. Available at: [Link]
-
Parham, W. E., & Anderson, E. L. (1948). The Protection of Hydroxyl Groups. Journal of the American Chemical Society. Available at: [Link]
-
Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. (n.d.). Available at: [Link]
-
The Suzuki coupling reaction of arylbromides with phenylboronic acid. (n.d.). ResearchGate. Available at: [Link]
-
Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. (n.d.). Chemical Communications. Available at: [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022, November 29). YouTube. Available at: [Link]
-
Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19). Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]
-
Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. (2024, August 6). PubMed. Available at: [Link]
-
Electrophilic Aromatic Substitution Reactions: Bromination. (2025, August 15). Fiveable. Available at: [Link]
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (n.d.). PMC. Available at: [Link]
-
Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2022, September 24). Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Available at: [Link]
-
Bromination on the aromatic ring vs aliphatic chain. (2020, May 20). Chemistry Stack Exchange. Available at: [Link]
-
Reactions of Phenols. (n.d.). Chemistry Steps. Available at: [Link]
-
Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. (2018, May 6). YouTube. Available at: [Link]
-
The Phenol-ene Reaction: Biaryl Synthesis via Trapping Reactions between HDDA-Generated Benzynes and Phenolics. (n.d.). PMC. Available at: [Link]
-
Reactivity of Aromatic Compounds in Bromination. (n.d.). Scribd. Available at: [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. Available at: [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU Chemistry. Available at: [Link]
-
Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. (2020, July 21). Beaudry Research Group. Available at: [Link]
-
Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. (2026, January 22). ResearchGate. Available at: [Link]
-
An Explanation of Substituent Effects - Chemistry LibreTexts. (2022, September 24). Available at: [Link]
-
Preparation of Phenols: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2015, July 19). Available at: [Link]
-
Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Available at: [Link]
-
Effects Guiding Electrophilic Aromatic Substitution. (2014, September 30). Chemistry Stack Exchange. Available at: [Link]
-
Directing Effects - A Level Chemistry Revision Notes. (2025, January 10). Save My Exams. Available at: [Link]
-
Nucleophilic aromatic substitution. (n.d.). Lumen Learning. Available at: [Link]
-
Directing groups. (n.d.). Available at: [Link]
Sources
- 1. State and explain effect of OH group on the reactivity of benzene ring in.. [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phenols | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 6. ck12.org [ck12.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 9. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 18. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 21. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
Safety Data Sheet (SDS) and hazard classification for Ethyl 3-bromo-5-hydroxybenzoate
An in-depth technical analysis and safety guide for Ethyl 3-bromo-5-hydroxybenzoate (CAS 870673-35-1) requires moving beyond a standard Safety Data Sheet (SDS). As a molecular scaffold frequently utilized in advanced drug discovery—particularly in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors—its handling requires a deep understanding of its physicochemical behavior, toxicological mechanisms, and reactivity profiles.
This whitepaper synthesizes regulatory hazard classifications with field-proven insights, providing researchers and drug development professionals with a self-validating framework for safe and effective laboratory integration.
Physicochemical Profiling & Structural Causality
The safety and reactivity profile of Ethyl 3-bromo-5-hydroxybenzoate is dictated by the synergistic effects of its three primary functional groups: the bromine atom, the phenolic hydroxyl, and the ethyl ester.
-
The Bromine Atom: Significantly increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate lipid bilayers such as the stratum corneum (skin) and corneal epithelium (eyes). It also serves as a critical handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) in drug synthesis.
-
The Phenolic Hydroxyl: Acts as a weak acid and a nucleophile. In biological systems, it can induce localized pH changes and participate in hydrogen bonding, contributing to mucosal irritation.
-
The Ethyl Ester: While relatively stable at neutral pH, it is susceptible to rapid hydrolysis by esterases in vivo, releasing 3-bromo-5-hydroxybenzoic acid, which drives its systemic toxicity profile.
Table 1: Physicochemical Properties [1][2]
| Property | Value / Description |
| Chemical Name | Ethyl 3-bromo-5-hydroxybenzoate |
| CAS Registry Number | 870673-35-1 |
| Molecular Formula | C9H9BrO3 |
| Molecular Weight | 245.07 g/mol |
| Physical State | Solid (typically crystalline powder) |
Hazard Classification & Toxicological Mechanisms
Under the Globally Harmonized System (GHS), Ethyl 3-bromo-5-hydroxybenzoate is classified as an acute toxin and a severe irritant[1]. Understanding the causality behind these classifications is essential for designing effective safety protocols.
Table 2: GHS Hazard Statements & Mechanistic Drivers
| GHS Code | Hazard Statement | Biological / Mechanistic Driver |
| H302 | Harmful if swallowed | Rapid hepatic esterase cleavage yields the free benzoic acid derivative, potentially disrupting oxidative phosphorylation and inducing hepatic stress. |
| H315 | Causes skin irritation | Bromine-enhanced lipophilicity allows penetration of the lipid-rich stratum corneum, leading to localized protein denaturation. |
| H319 | Causes serious eye irritation | Interaction with the aqueous/lipid layers of the tear film and subsequent protein alkylation in the corneal epithelium. |
| H335 | May cause respiratory irritation | Inhalation of fine crystalline dust causes direct interaction with respiratory mucosal membranes, triggering cytokine release. |
Mechanistic Visualization of Hazard Pathways
The following diagram illustrates the cellular stress response triggered by exposure to brominated phenolic esters.
Figure 1: Toxicological pathway and cellular stress response induced by Ethyl 3-bromo-5-hydroxybenzoate.
Self-Validating Experimental Protocols
To mitigate the risks outlined in the SDS (P261, P264, P270, P280), laboratory workflows must be designed as self-validating systems. The following protocol outlines the safe handling and reaction setup for utilizing this compound in drug synthesis (e.g., ester hydrolysis prior to cross-coupling).
Step-by-Step Safe Handling Methodology
Step 1: Environmental Validation
-
Action: Transfer the sealed container to a certified chemical fume hood.
-
Validation: Before opening the container, verify the digital flow monitor on the fume hood reads ≥100 feet per minute (fpm). Causality: This ensures adequate capture velocity to prevent inhalation of aerosolized dust (H335).
Step 2: PPE Selection & Donning
-
Action: Equip splash-proof safety goggles, a flame-resistant lab coat, and nitrile gloves (minimum 5 mil thickness).
-
Validation: Inspect gloves for micro-tears using the inflation method. Causality: Nitrile provides superior chemical resistance to ester-based compounds compared to latex, effectively blocking the lipophilic penetration pathway (H315).
Step 3: Dispensing & Weighing
-
Action: Weigh the required mass using an anti-static weighing boat.
-
Validation: Tare the balance and verify that the weight reading stabilizes within 5 seconds. Causality: A drifting weight indicates static interference or excessive air drafts, which could lead to accidental dispersion of the irritant powder.
Step 4: Reaction Setup (Example: Ester Hydrolysis)
-
Action: Dissolve the compound in ethanol. Add catalytic sulfuric acid and heat the mixture to 90°C for 5 hours [3].
-
Validation: Monitor the reaction via TLC or LC-MS to confirm the complete disappearance of the starting material (m/z ~245) and the appearance of the free acid. Causality: The ethyl ester must be fully cleaved to yield the reactive carboxylic acid required for subsequent coupling in PDE4 inhibitor synthesis.
Step 5: Quenching & Waste Segregation
-
Action: Cool the mixture, evaporate the ethanol, and basify the aqueous residue to pH 9 using 32% NaOH. Extract with dichloromethane.
-
Validation: Use pH indicator strips to explicitly confirm pH 9 before extraction. Dispose of the organic layer in a designated "Halogenated Organic Waste" container. Causality: The presence of the bromine atom strictly prohibits disposal in standard non-halogenated waste streams due to environmental toxicity and incinerator regulations.
Workflow Visualization
Figure 2: Self-validating laboratory workflow for the safe handling and disposal of halogenated esters.
Applications in Drug Development: PDE4 Inhibitors
Beyond its hazard profile, Ethyl 3-bromo-5-hydroxybenzoate is a highly valued intermediate in medicinal chemistry. It is prominently featured in the synthesis of (3-oxo)pyridazin-4-ylurea derivatives, which act as potent and selective inhibitors of Phosphodiesterase 4 (PDE4) [3].
PDE4 inhibitors are critical in the treatment of chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. They function by preventing the hydrolysis of cyclic adenosine monophosphate (cAMP). The resulting elevated cAMP levels suppress the activation of inflammatory cells (macrophages, eosinophils) and decrease the release of Tumor Necrosis Factor-alpha (TNF-α) [3].
In this synthetic pathway, Ethyl 3-bromo-5-hydroxybenzoate is utilized because the bromine atom allows for precise functionalization of the aromatic ring via transition-metal-catalyzed cross-coupling, while the ester protects the carboxylic acid during intermediate steps, ensuring high-yield generation of the final active pharmaceutical ingredient (API).
References
- Almirall, S.A. "(3-oxo)pyridazin-4-ylurea derivatives as PDE4 inhibitors." European Patent Office, EP 2196465 A1, Published June 16, 2010.
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Utilizing Ethyl 3-bromo-5-hydroxybenzoate
Introduction: The Strategic Value of Ethyl 3-bromo-5-hydroxybenzoate in Medicinal Chemistry
Ethyl 3-bromo-5-hydroxybenzoate is a trifunctional chemical scaffold of significant interest in pharmaceutical development. Its strategic utility arises from the orthogonal reactivity of its three distinct functional groups: a phenolic hydroxyl, an aryl bromide, and an ethyl ester. This arrangement allows for sequential, selective chemical modifications, making it an ideal starting material for constructing complex molecular architectures found in a variety of therapeutic agents.
The aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] The phenolic hydroxyl group is a versatile site for etherification or can act as a key hydrogen bond donor in ligand-receptor interactions.[4][5] The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification or interaction with biological targets.[4][6] This inherent chemical versatility has positioned Ethyl 3-bromo-5-hydroxybenzoate as a valuable building block in the synthesis of targeted therapies, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[4][7][8]
Physicochemical Properties
A summary of the key properties of Ethyl 3-bromo-5-hydroxybenzoate is provided below.
| Property | Value | Reference |
| CAS Number | 1095274-55-7 (for Ethyl ester) | |
| Molecular Formula | C₉H₉BrO₃ | |
| Molecular Weight | 245.07 g/mol | |
| Appearance | White to pale yellow solid | [4] |
| Melting Point | 124-126 °C (for the methyl ester) | [4] |
| Solubility | Slightly soluble in water; soluble in DMSO, DMF, methanol. | [4] |
| Storage | Store sealed in dry conditions at room temperature. | [4][9] |
Core Synthetic Strategies & Applications
The unique substitution pattern of Ethyl 3-bromo-5-hydroxybenzoate allows for two primary, high-impact synthetic transformations crucial for pharmaceutical intermediate synthesis: Palladium-Catalyzed Cross-Coupling and O-Arylation for Diaryl Ether formation.
Sources
- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 3-bromo-5-hydroxybenzoate - SRIRAMCHEM [sriramchem.com]
- 5. Diaryl Ether Containing N-Hydroxycarbamates from Nitroso Cycloadducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. aablocks.com [aablocks.com]
Application Note: High-Fidelity Suzuki-Miyaura Coupling Protocols for Ethyl 3-bromo-5-hydroxybenzoate
Executive Summary
This guide details optimized protocols for the Suzuki-Miyaura cross-coupling of Ethyl 3-bromo-5-hydroxybenzoate (CAS: 501332-95-2). This substrate presents a classic chemoselectivity paradox in medicinal chemistry: it contains an acidic phenol (
Standard Suzuki conditions (aqueous base, heat) frequently lead to ester hydrolysis (saponification) or catalyst poisoning via phenoxide coordination. This note provides two distinct workflows:
-
Protocol A (Direct Coupling): A ligand-accelerated method avoiding protecting groups, ideal for rapid SAR exploration.
-
Protocol B (Protection Strategy): A robust silyl-protection route recommended for scale-up (>10g) to ensure maximum yield and purity.
Strategic Analysis & Mechanistic Insight
The Substrate Challenge
The 1,3,5-substitution pattern creates specific electronic environments:
-
C3-Bromide (Reactive Site): The ester at C1 is electron-withdrawing (EWG), activating the C-Br bond for oxidative addition. However, the phenol at C5 is electron-donating (EDG).
-
The Phenoxide Trap: Under basic coupling conditions, the phenol deprotonates. The resulting phenoxide anion is electron-rich, potentially coordinating to the electrophilic Pd(II) center, arresting the catalytic cycle (catalyst poisoning).
-
Ester Fragility: The ethyl ester is susceptible to hydrolysis by hydroxide ions generated in equilibrium with aqueous carbonate bases.
Decision Framework
The choice of protocol depends on the coupling partner (Boronic Acid) and the scale.
Figure 1: Decision matrix for selecting the optimal coupling strategy.
Protocol A: Direct Coupling (Ligand-Accelerated)
Recommended for rapid synthesis and stable boronic acids.
Rationale: To couple the unprotected phenol, we use Potassium Phosphate (
Materials
-
Substrate: Ethyl 3-bromo-5-hydroxybenzoate (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst:
(2 mol%) + SPhos (4 mol%) OR (3 mol%) -
Base:
(tribasic, anhydrous, finely ground) (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (10:1 ratio) - Strict control of water is key.
Step-by-Step Procedure
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 eq), Boronic Acid (1.2 eq),
(3.0 eq), and SPhos (0.04 eq). -
Inertion: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Catalyst Addition: Add
(0.02 eq) rapidly under positive inert gas pressure. -
Solvation: Add degassed 1,4-Dioxane and degassed Water (ratio 10:1). Concentration should be 0.1 M - 0.2 M relative to the bromide.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The phenol may streak; adding 1% acetic acid to the eluent helps visualization.
-
-
Workup (Critical):
-
Purification: Flash chromatography.
Protocol B: Protection-First Strategy (Robust)
Recommended for scale-up, expensive boronic acids, or if Route A fails.
Rationale: Masking the phenol as a tert-Butyldimethylsilyl (TBS) ether eliminates the acidic proton and prevents catalyst poisoning. The TBS group is stable to standard Suzuki bases (
Workflow Diagram
Figure 2: Three-step protection-coupling-deprotection workflow.
Detailed Methodology
Step 1: TBS Protection
-
Dissolve Ethyl 3-bromo-5-hydroxybenzoate (1.0 eq) in DCM (0.5 M).
-
Add Imidazole (1.5 eq) followed by TBS-Cl (1.2 eq) at 0°C.
-
Stir at RT for 2 hours.
-
Wash with water, dry, and concentrate. (Usually requires no chromatography).
Step 2: The Coupling
-
Reagents: TBS-protected bromide (1.0 eq), Boronic Acid (1.1 eq),
(2.0 eq), (3 mol%). -
Solvent: Toluene/Water (4:1) or Dioxane/Water (4:1).
-
Conditions: Heat at 90°C for 4 hours. The protected substrate is highly reactive and robust.
-
Workup: Standard extraction (EtOAc/Water).
Step 3: Deprotection
-
Dissolve the crude biaryl in THF.
-
Add TBAF (1.0 M in THF, 1.1 eq) at 0°C. Stir for 30 mins.
-
Note: If the product is very polar, quench with
and extract. Alternatively, use 1% HCl in Ethanol for deprotection to avoid tetrabutylammonium salts.
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Protocol A (Direct) | Protocol B (Protected) |
| Step Count | 1 Step | 3 Steps |
| Overall Yield | 50–75% (Substrate dependent) | 80–90% (Cumulative) |
| Ester Stability | Moderate (Risk of hydrolysis) | High (Protected during base exposure) |
| Atom Economy | High | Lower (Silane waste) |
| Preferred Scale | < 500 mg | > 10 g |
| Catalyst Cost | Higher (Requires SPhos/XPhos) | Moderate (Standard Pd sources) |
Troubleshooting Guide (Self-Validating)
-
Issue: Low Conversion (Route A).
-
Diagnosis: Phenol is consuming base.
-
Fix: Increase
to 4.0 equivalents. Ensure solvent is degassed thoroughly (Phenols oxidize easily).
-
-
Issue: Ester Hydrolysis (Acid Product observed).
-
Diagnosis: Base is too strong or water content too high.
-
Fix: Switch to anhydrous Toluene with
. Use Protocol B.
-
-
Issue: Protodeboronation (Boronic acid loss).
-
Diagnosis: Common with electron-poor boronic acids.
-
Fix: Lower temperature to 60°C and extend time. Add boronic acid in portions.
-
References
-
Suzuki-Miyaura Coupling of Halophenols
- Citation: The direct coupling of free phenols is well-documented using phosphine ligands that facilitate the oxidative addition despite the anionic nature of the substr
-
Source:Journal of Organic Chemistry, 2014, 79(9), 4104–4118.
-
Base Selection in Ester-Containing Substrates
- )
-
Source:Organic Process Research & Development, 2005, 9, 792.
-
SPhos Ligand Utility
- Citation: Buchwald's SPhos ligand is specifically designed to handle sterically hindered or electron-rich/deactiv
-
Source:Angewandte Chemie Int.[6] Ed., 2004, 43, 1871.
-
General Suzuki Mechanism & Protocols
- Citation: Comprehensive review of the c
-
Source:Chemical Reviews, 1995, 95, 2457.[7]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]
- 6. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Application Note: Strategic O-Alkylation of Ethyl 3-bromo-5-hydroxybenzoate
Abstract
This guide details the optimized protocols for the O-alkylation of Ethyl 3-bromo-5-hydroxybenzoate (CAS: N/A for specific ethyl ester, analog to Methyl ester CAS 192810-12-1) .[1] This scaffold is a critical intermediate in medicinal chemistry, particularly for the synthesis of biaryl ethers via Suzuki-Miyaura coupling or SNAr pathways. Due to the presence of three distinct functional groups—a phenolic hydroxyl, an ethyl ester, and an aryl bromide—chemoselectivity is paramount. This note presents two validated pathways: Method A (Cesium-Promoted Williamson Ether Synthesis) for primary alkyl halides and Method B (Mitsunobu Reaction) for secondary or complex alcohols.[1]
Chemical Context & Strategic Analysis
Substrate Analysis
The substrate, Ethyl 3-bromo-5-hydroxybenzoate, presents a unique reactivity profile:
-
Phenolic Hydroxyl (
): The electron-withdrawing ester and bromine substituents increase the acidity of the phenol compared to unsubstituted phenol ( ). This facilitates deprotonation by mild bases ( , ). -
Ethyl Ester: Susceptible to hydrolysis under strong aqueous alkaline conditions (e.g., NaOH/H2O). Anhydrous conditions are preferred to prevent saponification to the carboxylic acid.
-
Aryl Bromide: Stable to standard alkylation conditions but sensitive to transition metals (Pd, Ni) or lithium-halogen exchange reagents.[1]
Pathway Selection Logic
The choice of alkylation method depends strictly on the electrophile (the alkyl group donor).
Figure 1: Decision matrix for selecting the appropriate alkylation protocol.
Method A: Cesium-Promoted Williamson Ether Synthesis
Best for: Primary alkyl halides (bromides/iodides), benzyl halides, and allylic halides.
The "Cesium Effect"
While Potassium Carbonate (
Reagents & Materials
| Reagent | Equivalents | Role |
| Ethyl 3-bromo-5-hydroxybenzoate | 1.0 | Substrate |
| Alkyl Halide (R-X) | 1.2 - 1.5 | Electrophile |
| Cesium Carbonate ( | 1.5 - 2.0 | Base |
| DMF (Anhydrous) | 0.2 M Conc. | Solvent |
| TBAI (Optional) | 0.1 | Catalyst (Finkelstein) |
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask and cool under an inert atmosphere (
or Ar). -
Dissolution: Add Ethyl 3-bromo-5-hydroxybenzoate (1.0 eq) and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Add
(1.5 eq) in a single portion. The suspension may turn yellow/orange, indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.
-
Note: If using a chloride or a less reactive bromide, add Tetrabutylammonium Iodide (TBAI, 0.1 eq) to accelerate the reaction via in-situ iodide exchange.
-
-
Reaction: Heat the mixture to
. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Typical Time: 2–4 hours.[1]
-
-
Workup:
-
Cool to RT.
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Wash the organic layer with water (
) to remove DMF effectively. Crucial Step: Residual DMF interferes with column chromatography.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Wash with Brine, dry over
, filter, and concentrate.
-
Method B: Mitsunobu Reaction
Best for: Secondary alcohols, chiral alcohols (inversion of configuration), or acid-sensitive alkyl groups.
Mechanism & Utility
The Mitsunobu reaction dehydratively couples the phenol with an alcohol using Triphenylphosphine (
Reagents & Materials
| Reagent | Equivalents | Role |
| Ethyl 3-bromo-5-hydroxybenzoate | 1.0 | Nucleophile |
| Alcohol (R-OH) | 1.2 | Electrophile Source |
| Triphenylphosphine ( | 1.5 | Reductant |
| DIAD (Diisopropyl azodicarboxylate) | 1.5 | Oxidant |
| THF (Anhydrous) | 0.15 M Conc. | Solvent |
Step-by-Step Protocol
-
Setup: Charge a dry flask with Ethyl 3-bromo-5-hydroxybenzoate (1.0 eq), the target Alcohol (1.2 eq), and
(1.5 eq). -
Solvation: Dissolve in anhydrous THF under
. Cool the mixture to in an ice bath. -
Addition: Add DIAD (1.5 eq) dropwise over 10–15 minutes.
-
Critical: The reaction is exothermic. Rapid addition can generate side products (hydrazine derivatives).[1] Maintain temperature
.
-
-
Reaction: Remove the ice bath and allow to warm to RT. Stir for 12–18 hours.
-
Workup:
-
Concentrate the THF directly under reduced pressure.
-
Triturate the residue with cold Diethyl Ether/Hexane (1:1) to precipitate Triphenylphosphine Oxide (
). Filter off the white solid.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Concentrate the filtrate and purify via flash chromatography.
-
Analytical Validation & Troubleshooting
Expected Analytical Data
-
1H NMR (CDCl3):
-
Look for the disappearance of the phenolic -OH singlet (typically broad,
ppm). -
Product Signals: New signals corresponding to the alkyl group (e.g., triplet/quartet for ethyl, singlet for methyl).
-
Backbone: The aromatic protons of the 3-bromo-5-substituted benzoate usually appear as three distinct doublets or multiplets in the aromatic region (
ppm).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
LC-MS:
-
Monitor for
orngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . -
Warning: Bromine isotopes (
and ) will create a distinct 1:1 doublet pattern in the mass spectrum. This is a key confirmation of the scaffold integrity.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete deprotonation | Switch from |
| Ester Hydrolysis | Wet solvent or hydroxide presence | Use anhydrous solvents; ensure base is Carbonate, not Hydroxide. |
| Mitsunobu Stalled | Steric hindrance of alcohol | Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD; heat to |
| Separation Issues | Use a polymer-supported phosphine (PS-PPh3) for easier filtration. |
Experimental Workflow Visualization
Figure 2: Standard workflow for Method A (Williamson Ether Synthesis).
References
-
Dent, T. J. Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. (University of York, 2019). Link
-
Swamy, K. C. K., et al. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews 109.6 (2009): 2551-2651.[1] Link
-
Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Procedures.Link
-
BenchChem Technical Support. Williamson Ether Synthesis of Phenolic Compounds.[1][7]Link
Sources
- 1. aablocks.com [aablocks.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
Application Note: Optimized Hydrolysis Protocols for Ethyl 3-bromo-5-hydroxybenzoate
Introduction & Structural Analysis
Ethyl 3-bromo-5-hydroxybenzoate is a critical intermediate in the synthesis of functionalized biaryl ethers, pharmaceutical scaffolds, and agrochemicals.[1][2] Its structure features three distinct functional groups that dictate its chemical behavior: an ethyl ester , a phenolic hydroxyl , and an aryl bromide .[2]
While the hydrolysis of an ester to a carboxylic acid is a fundamental transformation, the presence of the phenolic group and the bromine substituent in the meta positions requires specific attention to reaction conditions to maximize yield and purity.
Structural Considerations for Hydrolysis
-
Electronic Effects: The ester carbonyl is influenced by the meta-bromo (electron-withdrawing, inductive) and meta-hydroxy groups.[1]
-
Initial State: The electron-withdrawing nature of the bromine atom activates the carbonyl carbon towards nucleophilic attack.[1]
-
Reaction State (Basic Conditions): The phenol (
) will deprotonate immediately upon exposure to base, forming a phenoxide anion . This anionic charge increases electron density on the aromatic ring. While resonance donation is less direct from the meta position, the overall electrostatic field of the phenoxide can create repulsion against the incoming hydroxide nucleophile, potentially slowing reaction kinetics compared to non-phenolic analogs.
-
-
Chemomimesis: The aryl bromide is generally stable under standard hydrolysis conditions (NaOH/LiOH at reflux).[2] However, extreme conditions (e.g., high temperature, strong nucleophiles, or transition metal contaminants) could risk side reactions such as hydrolysis of the bromide (to a resorcinol derivative), though this is rare below 100°C without catalysis.
Mechanistic Insight: The Dianion Pathway
Unlike simple esters, the hydrolysis of Ethyl 3-bromo-5-hydroxybenzoate in basic media proceeds through a Dianion Intermediate .[1][2] Understanding this is crucial for the workup strategy.
-
Deprotonation: Base (OH⁻) first removes the phenolic proton.
-
Saponification: A second equivalent of base attacks the ester carbonyl.
-
Intermediate: The species in solution is the 3-bromo-5-oxidobenzoate dianion .[1][2]
-
Quench: Acidification must supply enough protons to neutralize both the carboxylate and the phenoxide to isolate the neutral product.
Figure 1: Mechanistic pathway highlighting the critical dianion intermediate formed during basic hydrolysis.[1][2]
Experimental Protocols
Protocol A: Lithium Hydroxide (LiOH) Mediated Hydrolysis
Recommended For: High-value synthesis, gram-scale reactions, and when mild conditions are preferred to prevent potential debromination.[1][2] Rationale: LiOH exhibits superior solubility in THF/Water mixtures compared to NaOH, allowing for a homogeneous reaction at lower temperatures.
Reagents
-
Lithium Hydroxide Monohydrate (
) (3.5 eq) -
Tetrahydrofuran (THF) (HPLC Grade)[2]
Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-bromo-5-hydroxybenzoate (1.0 eq) in a mixture of THF and Water (3:1 ratio) . The concentration of the substrate should be approximately 0.2 M.
-
Base Addition: Add
(3.5 eq) in a single portion.-
Note: The solution may turn slightly yellow due to phenoxide formation.
-
-
Reaction: Stir the mixture vigorously at Room Temperature (20–25°C) .
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or HPLC.[2] Conversion is typically complete within 4–6 hours. If starting material persists after 6 hours, warm to 40°C.
-
-
Concentration: Once complete, remove the THF under reduced pressure (rotary evaporator) at 35°C. Do not distill to dryness; leave the aqueous slurry.
-
Workup & Isolation:
-
Dilute the aqueous residue with water (approx. 2x the original volume).
-
Wash (Optional): Extract the basic aqueous layer once with Ethyl Acetate (EtOAc) to remove any non-acidic impurities (unreacted ester). Discard the organic layer.
-
Acidification: Cool the aqueous phase to 0–5°C in an ice bath. Slowly add 1N HCl dropwise with stirring until the pH reaches 1–2 .
-
Observation: The product will precipitate as a white to off-white solid.[1]
-
-
Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (
) to remove residual lithium salts. -
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Protocol B: Sodium Hydroxide (NaOH) Reflux
Recommended For: Large-scale batches (>50g), cost-sensitive processes, or stubborn substrates.[1][2]
Reagents
-
Ethyl 3-bromo-5-hydroxybenzoate (1.0 eq)[1]
-
Sodium Hydroxide (NaOH) (4.0 eq)
-
Ethanol (95%) or Methanol[2]
Procedure
-
Setup: Prepare a solution of NaOH (4.0 eq) in water (approx. 2M concentration).[2][4]
-
Mixing: Dissolve the ester in Ethanol (volume ratio EtOH:Water approx 4:1). Add the aqueous NaOH solution.[3][4][8]
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours .
-
Caution: Ensure efficient condensing to prevent solvent loss.
-
-
Quench: Cool the reaction mixture to room temperature.
-
Evaporation: Remove the bulk of the ethanol under reduced pressure.
-
Acidification: Pour the concentrated aqueous residue into a beaker containing crushed ice. Acidify with 6N HCl to pH 1.
-
Isolation: Filter the resulting precipitate. Recrystallization from Water/Ethanol (9:1) can be performed if high purity (>99%) is required.
Analytical Data & Specifications
| Parameter | Specification | Notes |
| Appearance | White to cream powder | Oxidized phenoxides may cause yellowing.[1][2] |
| Melting Point | 237–241 °C | Literature value [1]. |
| 1H NMR (DMSO-d6) | Peaks correspond to aromatic protons and exchangeable protons. | |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in Water | Product is amphiphilic but precipitates in water at low pH.[2] |
Troubleshooting & Optimization
Workflow Logic
The following decision tree outlines the logical flow for monitoring and troubleshooting the hydrolysis process.
Figure 2: Logical workflow for reaction monitoring and product isolation.
Common Issues
-
Incomplete Reaction:
-
Cause: Electrostatic repulsion between the dianion and hydroxide.
-
Fix: Increase temperature to 50°C or switch to a higher boiling solvent (EtOH/Reflux).
-
-
Product is Oily/Sticky:
-
Cause: Impurities or insufficient drying.
-
Fix: Triturate the solid with cold Hexanes or Pentane. If the product remains oily, dissolve in minimal EtOAc and precipitate by adding Hexanes dropwise.
-
-
Low Yield:
References
-
PubChem.[9][10] Compound Summary for CID 15735511: 3-Bromo-5-hydroxybenzoic acid. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. General Procedures for Saponification of Esters. Coll. Vol. 1, p. 379 (1941). Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. sserc.org.uk [sserc.org.uk]
- 5. sciforum.net [sciforum.net]
- 6. Ethyl 3-bromo-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Purification techniques for Ethyl 3-bromo-5-hydroxybenzoate from crude mixtures
Welcome to the technical support guide for the purification of Ethyl 3-bromo-5-hydroxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when purifying this key chemical intermediate from crude reaction mixtures. Our goal is to provide practical, experience-driven advice to help you achieve high purity and yield in your experiments.
Purification Strategy Overview
The optimal purification strategy for Ethyl 3-bromo-5-hydroxybenzoate depends critically on the nature and quantity of impurities present in the crude mixture. The most common impurities include unreacted starting materials, such as 3-bromo-5-hydroxybenzoic acid, and various side-products generated during synthesis.[1] A multi-step approach, often combining an initial extractive workup with either column chromatography or recrystallization, is typically required for achieving high purity.
The following diagram outlines a decision-making workflow to help you select the most appropriate purification technique.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect? A1: The most prevalent impurities typically arise from the synthesis process itself.[1] These include:
-
Unreacted Starting Materials: Specifically, 3-bromo-5-hydroxybenzoic acid is a common impurity if the esterification reaction does not go to completion.
-
By-products: Depending on the reaction conditions, side-products from unintended reactions may be present.[2]
-
Degradation Products: The compound can be sensitive to harsh conditions, potentially leading to hydrolysis of the ester group.[3]
Q2: How can I quickly assess the purity of my crude product? A2: Thin Layer Chromatography (TLC) is the most effective initial technique.[4] By spotting your crude mixture alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the number of components. The desired product, Ethyl 3-bromo-5-hydroxybenzoate, should appear as a distinct spot, separate from more polar starting materials (which will have a lower Rf) and less polar by-products (higher Rf).
Q3: Which purification method is better: recrystallization or column chromatography? A3: The choice depends on your specific situation.
-
Recrystallization is an excellent and scalable technique if your crude product is a solid and contains a small amount of impurities with different solubility profiles.[5][6] It is often faster and uses less solvent than chromatography for large-scale purification.
-
Column Chromatography is more versatile and is the method of choice when dealing with complex mixtures containing multiple components of varying polarities or when the product is an oil.[7] It offers superior separation power but can be more time-consuming and resource-intensive.
Q4: What are the key physical properties of Ethyl 3-bromo-5-hydroxybenzoate? A4: While data for the ethyl ester is not as prevalent, the closely related Methyl 3-bromo-5-hydroxybenzoate is a white to pale yellow solid.[8] It is slightly soluble in water but readily soluble in polar organic solvents like DMSO, DMF, and methanol.[8][9] This suggests the ethyl ester will have similar solubility characteristics.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful tool for purifying Ethyl 3-bromo-5-hydroxybenzoate.[10] However, several issues can arise.
Q5: My compound is not moving off the top of the silica column. What should I do? A5: This common issue indicates that your chosen eluent (solvent system) is not polar enough to displace the compound from the polar silica gel stationary phase.[11]
-
Probable Cause: The polarity of the eluent is too low. Ethyl 3-bromo-5-hydroxybenzoate contains a polar hydroxyl group and an ester, requiring a sufficiently polar mobile phase to ensure migration.
-
Solution: Gradually increase the polarity of your eluent. For an ethyl acetate/hexane system, this means increasing the percentage of ethyl acetate. Make these changes incrementally (e.g., from 10% to 15% ethyl acetate) to avoid eluting all components at once. Always monitor the column effluent with TLC.[12]
Q6: All my spots are coming off the column at the same time. How can I improve separation? A6: This indicates your eluent is too polar, causing all components, including your product and impurities, to travel with the solvent front without sufficient interaction with the silica gel.
-
Probable Cause: The eluent polarity is too high.
-
Solution: Decrease the polarity of the eluent. Reduce the proportion of the more polar solvent (e.g., ethyl acetate) in your mixture. The ideal eluent should provide a TLC Rf value of approximately 0.25-0.35 for the target compound, which generally translates to good separation on a column.
Q7: My collected fractions are pure, but my yield is very low. Where did my product go? A7: Low recovery can result from several factors during the chromatography process.
-
Probable Causes & Solutions:
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to active sites on the silica gel. Ensure you are using chromatography-grade silica.
-
Product Streaking/Tailing: Poor loading technique can cause the sample band to be too wide, leading to broad peaks and difficulty in collecting pure fractions. Dissolve the crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel before dry-loading it onto the column.
-
Improper Fraction Collection: You may have stopped collecting fractions too early or too late. Use a UV lamp or TLC analysis of every few fractions to precisely identify which ones contain your product.[7]
-
Table 1: Recommended Solvent Systems for TLC & Column Chromatography
| Polarity | Solvent System (Hexane:Ethyl Acetate) | Typical Application |
| Low | 9:1 | Eluting non-polar by-products. |
| Medium | 4:1 to 7:3 | Good starting point for eluting Ethyl 3-bromo-5-hydroxybenzoate.[10] |
| High | 1:1 | Eluting highly polar impurities or the product if it has a very low Rf. |
Troubleshooting Guide: Recrystallization
Q8: I've dissolved my crude solid in hot solvent, but upon cooling, it has turned into an oil instead of forming crystals. What should I do? A8: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the temperature of the solution, or when the solution is supersaturated.[11]
-
Probable Cause: The cooling process is too rapid, or the solvent is not ideal.
-
Solution Steps:
-
Re-heat the solution to dissolve the oil completely.[11]
-
Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Allow the solution to cool very slowly. Insulating the flask can help promote the formation of pure, well-defined crystals.
-
If crystals are still reluctant to form, try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.
-
If available, add a "seed crystal" of pure product to induce crystallization.[11]
-
Q9: After cooling, no crystals have formed at all. What is the problem? A9: This usually means you have used too much solvent, and the solution is not saturated enough for crystals to form.
-
Probable Cause: Excessive solvent was used.
-
Solution: Gently heat the solution and boil off some of the solvent to increase the concentration of the solute. Once you observe slight turbidity, add a drop or two of solvent to redissolve it and then allow the concentrated solution to cool slowly.[11]
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline. The solvent system should be optimized beforehand using TLC analysis.[12]
-
Column Preparation:
-
Secure a glass chromatography column vertically using a clamp.[7]
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Open the stopcock to allow some solvent to drain, which aids in packing.
-
Once the silica has settled, add another layer of sand on top to protect the silica bed during sample and eluent addition.[7]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude Ethyl 3-bromo-5-hydroxybenzoate (e.g., 1g) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions in test tubes or flasks.
-
Start with a low-polarity eluent to remove non-polar impurities.
-
Gradually increase the eluent polarity (e.g., by increasing the percentage of ethyl acetate) to elute your target compound.[10]
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified Ethyl 3-bromo-5-hydroxybenzoate.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a test tube, add a small amount of your crude solid.
-
Add a potential solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely when heated.[13] A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be effective.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[13]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Allow the crystals to air dry on the filter paper or dry them further in a desiccator.
-
References
- Unknown. Procedure for Column Chromatography.
- ChemicalBook. Ethyl 3-bromo-5-nitrobenzoate synthesis.
- SRIRAMCHEM. Methyl 3-bromo-5-hydroxybenzoate.
- ChemicalBook. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1.
- ChemicalBook. 3-bromo-5-hydroxybenzoic acid.
- Ghosh et al. IJPSR, 2014; Vol. 5(10): 4078-4108.
- FAMU. Lab Report Recrystallization September 27, 2016.
- The Royal Society of Chemistry. Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6.
- Benchchem. "Ethyl 3-bromo-5-cyano-2-formylbenzoate" stability issues in solution.
- Unknown. Recrystallization and Crystallization.
- Sigma-Aldrich. Ethyl 5-bromo-2-hydroxybenzoate 37540-59-3.
- Chemistry LibreTexts. 3.2: Purification of Products.
- Benchchem. Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification.
- Benchchem. An In-depth Technical Guide to the Fundamental Properties of Ethyl 3-hydroxy-3-methylhexanoate.
- CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
- AWS. Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. DSpace [cora.ucc.ie]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. Methyl 3-bromo-5-hydroxybenzoate - SRIRAMCHEM [sriramchem.com]
- 9. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]
- 10. Ethyl 3-bromo-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. famu.edu [famu.edu]
Minimizing debromination side reactions with Ethyl 3-bromo-5-hydroxybenzoate
Topic: Minimizing Debromination Side Reactions with Ethyl 3-bromo-5-hydroxybenzoate Role: Senior Application Scientist Format: Technical Support Center (Q&A, Troubleshooting, Protocols)
Welcome to the Application Support Hub. This guide addresses the specific challenges of working with Ethyl 3-bromo-5-hydroxybenzoate (CAS: 164343-69-1) . Due to the electron-deficient nature of the benzoate core and the presence of an acidic phenol, this scaffold is uniquely susceptible to hydrodehalogenation (debromination) during metal-catalyzed cross-couplings and chemoselective reductions.
Below you will find mechanistic insights, optimized protocols, and diagnostic decision trees to preserve the C-Br bond.
Core Mechanistic Insight: Why is my Bromine falling off?
Q: I am attempting a Suzuki-Miyaura coupling, but I see significant formation of Ethyl 3-hydroxybenzoate (debrominated byproduct). Why?
A: Debromination (hydrodehalogenation) is a competitive pathway driven by the formation of a Palladium-Hydride (Pd-H) species.[1][2] With your specific scaffold, two factors exacerbate this:
-
Electron Deficiency: The ethyl ester makes the aryl ring electron-deficient, facilitating rapid oxidative addition of Pd(0) into the C-Br bond. However, if the subsequent transmetalation step is slow, the active Ar-Pd(II)-Br intermediate accumulates.
-
Hydride Sources: The accumulated Pd(II) species is prone to intercepting hydride ions (
) from the environment (solvents, bases, or impurities). Once formed, the Ar-Pd(II)-H species undergoes reductive elimination to yield the debrominated arene (Ar-H).
The Debromination Pathway (Visualized)
Figure 1: Mechanistic divergence between productive coupling and hydrodehalogenation. The critical control point is minimizing the lifetime of the Ar-Pd(II)-Br species and removing hydride sources.
Troubleshooting Palladium-Catalyzed Couplings
Q: Which reaction parameters should I adjust first to stop debromination?
A: Systematically eliminate hydride donors. The most common culprits are alcoholic solvents and alkoxide bases .
Optimization Matrix
| Parameter | High Risk (Promotes Debromination) | Low Risk (Preserves C-Br) | Technical Rationale |
| Solvent | Ethanol, Methanol, Isopropanol | Dioxane, Toluene, THF, DMF | Primary/secondary alcohols act as hydride donors via |
| Base | NaOEt, NaOtBu, KOH | Strong alkoxides can undergo | |
| Phenol | Free Phenol (-OH) | Protected (e.g., -OTBS, -OMe) | The free phenol is acidic ( |
| Catalyst | Pd/C (heterogeneous) | Pd(dppf)Cl2, Pd(PPh3)4 | Heterogeneous catalysts often contain entrapped hydrogen or surface hydrides. |
Recommended Protocol: Suzuki Coupling of Ethyl 3-bromo-5-hydroxybenzoate
Use this protocol to validate your system against debromination.
-
Protection (Optional but Recommended): If the free phenol is not required for the mechanism, protect it (e.g., TBSCl, Imidazole, DCM) to prevent catalyst poisoning.
-
Setup: Charge a reaction vial with:
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Do not use Ethanol/Water mixtures if debromination is observed.
-
Degassing: Sparge with Argon for 10 minutes. Oxygen promotes homocoupling and catalyst decomposition.
-
Water Addition: If solubility is an issue, add degassed water (ratio 4:1 Dioxane:Water). Water is generally safer than alcohols regarding hydride transfer, though excessive water can promote protodeboronation of the coupling partner.
-
Temperature: Heat to 80°C. Avoid reflux temperatures (>100°C) unless necessary, as higher energy inputs favor the higher-barrier debromination pathway.
Advanced Troubleshooting: Chemoselective Reductions
Q: I need to reduce the ester to a benzyl alcohol, but the bromine is also being removed. How do I prevent this?
A: This is a classic chemoselectivity issue. Standard conditions like
Scenario: Reduction of Ethyl ester
| Reagent | Status | Notes |
| Risky | While generally safe for aryl bromides, the presence of transition metal impurities (Cu, Ni, Pd) in the borohydride or solvent can catalyze hydrodehalogenation [3]. | |
| Recommended | Milder than LAH. Chemoselective for esters. Usually leaves Ar-Br intact at | |
| DIBAL-H | Recommended | At |
| AVOID | Will quantitatively debrominate the ring. |
Protocol for Ester Reduction (Preserving Ar-Br):
-
Dissolve Ethyl 3-bromo-5-hydroxybenzoate (protected phenol preferred) in anhydrous THF.
-
Cool to
. -
Add
(2.0 equiv in THF). -
Stir at
RT. Monitor by TLC.[1][2][3][4][5] -
Quench: Acetone (to destroy excess hydride) followed by Sat.
.-
Note: If using
, ensure it is high purity (metal-free) or add a ligand like (Luche reduction conditions) which accelerates carbonyl reduction over halide reduction.
-
Diagnostic Decision Tree
Use this workflow to diagnose the root cause of debromination in your current experiment.
Figure 2: Step-by-step diagnostic workflow for eliminating debromination vectors.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol if I lower the temperature? A: It is risky. Even at lower temperatures, if your catalytic cycle stalls (slow transmetalation), the abundance of hydride sources in ethanol increases the statistical probability of debromination. If solubility requires a polar solvent, use DMF or DMAc instead.
Q: Does the "5-hydroxy" group affect the stability of the bromine? A: Indirectly, yes. The free phenol is an electron-donating group (EDG) by resonance, but the ester is electron-withdrawing (EWG). The net effect on the 3-position (bromine) is moderate electron deficiency. However, if the phenol is deprotonated by the base (forming a phenoxide), it becomes a strong electron donor. This increases electron density on the ring, which slows down oxidative addition (good for stability, bad for reaction rate) but can also make the Pd-Ar bond more nucleophilic and prone to protonation if a proton source is available [4].
Q: I see a mass of M-Br+H (Debromination) AND M-Br+OH (Hydroxylation). What is happening?
A: Hydroxylation suggests you are using a hydroxide base (KOH, NaOH) or water is attacking the Pd-Ar species. This is "hydroxydesulfurization" or simple nucleophilic aromatic substitution. Switch to a non-nucleophilic base like
References
-
BenchChem. Preventing Debromination in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from (General reference for Pd-H mechanism).
-
Navarro, O. et al. (2005). Mechanisms of Dehalogenation in Cross-Coupling.[1][2][5][6][7] Journal of Organic Chemistry.[8] (Established the link between alkoxide bases and hydride formation).
-
Narisada, M. et al. (1989).[8] Selective Reduction of Aryl Halides and α,β-Unsaturated Esters with Sodium Borohydride-Cuprous Chloride.[8][9] Journal of Organic Chemistry.[8] Link
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions.Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. lookchem.com [lookchem.com]
Resolving solubility issues of Ethyl 3-bromo-5-hydroxybenzoate in aqueous media
Welcome to the dedicated technical support guide for Ethyl 3-bromo-5-hydroxybenzoate. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to address challenges related to the aqueous solubility of this compound. Our approach is grounded in established physicochemical principles to empower researchers in drug discovery and development with robust, reproducible methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the handling of Ethyl 3-bromo-5-hydroxybenzoate.
Q1: Why is my Ethyl 3-bromo-5-hydroxybenzoate not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?
A: Ethyl 3-bromo-5-hydroxybenzoate is a poorly water-soluble organic compound. Its chemical structure contains a hydrophobic ethyl ester group and a brominated benzene ring, which significantly limit its ability to form favorable interactions with water molecules. Furthermore, at a neutral pH of 7.4, the phenolic hydroxyl group (with an estimated pKa around 8-9) is predominantly in its protonated, non-ionized form, which is less soluble than its ionized counterpart.
Q2: I observed some initial dissolution, but the compound "crashed out" or precipitated over time. What happened?
A: This phenomenon, known as precipitation, often occurs when a supersaturated solution is formed. This can happen if you initially used a small amount of an organic solvent to create a stock solution and then diluted it into an aqueous buffer. The organic solvent might have initially dissolved the compound, but upon dilution, the solution can no longer sustain the high concentration in the now predominantly aqueous environment, leading to precipitation. It can also be due to temperature fluctuations or a slow equilibration to the thermodynamically stable, lower solubility state.
Q3: Can I use DMSO to dissolve the compound for my cell-based assay?
A: Yes, Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent that will readily dissolve Ethyl 3-bromo-5-hydroxybenzoate. However, for cellular applications, it is critical to keep the final concentration of DMSO in your cell culture media very low, typically well below 0.5% (v/v), as higher concentrations can be cytotoxic and may interfere with experimental outcomes. Always run a vehicle control (media with the same percentage of DMSO but without your compound) to ensure the observed effects are from the compound itself and not the solvent.
Q4: Is heating a viable option to increase the solubility?
A: While heating can transiently increase the solubility of many compounds, it is a risky approach for Ethyl 3-bromo-5-hydroxybenzoate. Esters can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures, which would degrade your compound. This method should be avoided unless you have specifically validated the thermal stability of the compound under your experimental conditions.
Part 2: Systematic Troubleshooting Guide for Solubility Enhancement
For a methodical approach to resolving solubility issues, follow this workflow. It is designed to progress from the simplest and most common techniques to more advanced formulation strategies.
Step 1: pH Modification - The First Line of Approach
Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the medium. The Henderson-Hasselbalch equation governs this relationship. For a weak acid like the phenolic hydroxyl group on Ethyl 3-bromo-5-hydroxybenzoate, increasing the pH above its pKa will deprotonate the hydroxyl group, forming a negatively charged phenolate ion. This ionized form is significantly more polar and thus more soluble in water.
}
Caption: Ionization equilibrium of the phenolic group driving pH-dependent solubility.Actionable Protocol: See Protocol A: Generating a pH-Solubility Profile .
Expected Outcome: You should observe a significant increase in solubility as the pH of the buffer rises above ~8.0. A plot of solubility versus pH will reveal the optimal pH for dissolution.
Trustworthiness Check:
-
Limitation: Ensure the chosen pH is compatible with your downstream application (e.g., cell viability, protein stability).
-
Validation: After dissolution at high pH, check if the compound remains in solution when slightly neutralized towards your target experimental pH. Be cautious of precipitation. The final formulation pH must be one where the compound remains soluble.
Step 2: Co-solvent Systems
Scientific Rationale: When pH modification is not feasible or sufficient, using a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system. This reduction in polarity lowers the energy penalty required to create a cavity for the nonpolar solute and facilitates its dissolution.
Commonly Used Biocompatible Co-solvents:
| Co-solvent | Dielectric Constant | Typical Starting Conc. (v/v) | Notes |
| Ethanol | 24.5 | 5-20% | Generally well-tolerated in many biological systems. |
| Propylene Glycol | 32.0 | 5-30% | Often used in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | 10-40% | Low toxicity; can handle highly lipophilic compounds. |
| Glycerol | 42.5 | 5-25% | Increases viscosity significantly. |
Actionable Protocol: See Protocol B: Screening for Co-solvent Efficacy .
Trustworthiness Check:
-
Limitation: High concentrations of co-solvents can disrupt biological membranes or denature proteins. Always determine the maximum tolerable concentration in your specific assay.
-
Validation: Prepare a dose-response curve of your co-solvent in a blank (vehicle control) experiment to identify any background effects on your assay.
Step 3: Advanced Formulation Strategies
If the above methods fail to achieve the desired concentration, more advanced formulation techniques may be required.
A. Surfactant-based Micellar Solubilization
-
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. The nonpolar Ethyl 3-bromo-5-hydroxybenzoate can partition into the hydrophobic core, effectively being "dissolved" within the micellar structure.
-
Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are generally preferred for biological applications due to their lower toxicity profile compared to ionic surfactants.
-
Approach: Prepare a series of surfactant solutions in your desired buffer at concentrations above their known CMC. Add an excess of your compound, equilibrate, and measure the dissolved concentration.
B. Cyclodextrin Complexation
-
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate "guest" molecules, like your compound, if the guest has the appropriate size and geometry to fit into the cavity. This encapsulation complex is highly water-soluble.
-
Recommended Cyclodextrins: For aromatic compounds, Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is often the most effective and is widely used in pharmaceutical formulations due to its high solubility and low toxicity.
-
Actionable Protocol: See Protocol C: Solubilization using HP-β-CD .
}
Caption: Encapsulation of the hydrophobic drug within the cyclodextrin cavity.Part 3: Detailed Experimental Protocols
Protocol A: Generating a pH-Solubility Profile
-
Preparation: Prepare a series of buffers with pH values ranging from 6.0 to 10.0 in 0.5 pH unit increments (e.g., phosphate and borate buffers).
-
Sample Addition: Add an excess amount of solid Ethyl 3-bromo-5-hydroxybenzoate to 1 mL of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Tightly seal the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Analysis: Carefully collect a known volume of the supernatant. Dilute the supernatant with a suitable mobile phase or solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the measured final pH of each buffer on the x-axis.
Protocol B: Screening for Co-solvent Efficacy
-
Stock Preparation: Prepare stock solutions of your chosen co-solvents (e.g., 100% Ethanol, 100% Propylene Glycol).
-
Solvent System Preparation: In separate vials, prepare a series of co-solvent/buffer mixtures. For example, for ethanol, prepare 5%, 10%, 15%, and 20% (v/v) ethanol in your primary aqueous buffer (e.g., PBS pH 7.4).
-
Equilibration: Add an excess amount of solid Ethyl 3-bromo-5-hydroxybenzoate to each solvent system.
-
Analysis: Follow steps 3-6 from Protocol A to equilibrate, separate, and analyze the concentration in each co-solvent mixture.
-
Evaluation: Determine the lowest percentage of co-solvent that achieves your target concentration while minimizing potential assay interference.
Protocol C: Solubilization using HP-β-CD
-
HP-β-CD Solution: Prepare a concentrated stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v). HP-β-CD has very high water solubility.
-
Screening: Create a series of dilutions of the HP-β-CD stock solution (e.g., 1%, 5%, 10%, 20% w/v).
-
Compound Addition: Add an excess amount of solid Ethyl 3-bromo-5-hydroxybenzoate to each HP-β-CD solution.
-
Complexation: Vortex the vials vigorously and then place them on a rotator at a constant temperature for 24-48 hours.
-
Analysis: Follow steps 3-6 from Protocol A to determine the solubility in each cyclodextrin solution. A linear relationship between HP-β-CD concentration and compound solubility suggests the formation of a 1:1 complex.
References
-
Henderson-Hasselbalch Equation and Drug Solubility. Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
Co-solvents in Pharmaceutical Formulations. Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]
-
Cyclodextrins as Solubilizing Agents. Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
-
Toxicity of Solvents for In Vitro Research. Baell, J. (2016). Feeling the Heat: A Critical Evaluation of Isothermal Titration Calorimetry for Measuring Binding Affinity in Fragment-Based Drug Discovery. ACS Chemical Biology, 11(5), 1193–1202. (Note: While focused on ITC, this and similar articles discuss the common issue of DMSO artifacts in biological assays). [Link]
Preventing ester hydrolysis during modification of Ethyl 3-bromo-5-hydroxybenzoate
Global Support Hub - APAC Region (Singapore) Target Compound: Ethyl 3-bromo-5-hydroxybenzoate Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
The Chemical Dilemma: Mechanistic Insight into Ester Hydrolysis
When modifying Ethyl 3-bromo-5-hydroxybenzoate , chemists face a bifunctional challenge: targeting the phenol (-OH) for etherification or the aryl bromide (-Br) for cross-coupling, while preserving the highly sensitive ethyl ester (-COOEt) group.
Unintended ester cleavage typically occurs via base-catalyzed saponification . This process is driven by a nucleophilic acyl substitution mechanism. A nucleophile (such as a hydroxide ion from aqueous bases) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. When this intermediate collapses, it expels the ethoxide leaving group. The resulting carboxylic acid is immediately deprotonated by the basic environment to form a carboxylate salt. Because this final proton transfer is highly exergonic, the entire saponification process becomes irreversible[1].
To prevent this, we must engineer reaction conditions that provide sufficient basicity to activate the phenol or the boronic acid, while completely eliminating nucleophilic attack on the carbonyl.
Strategic Workflow & Decision Matrix
Decision matrix for modifying Ethyl 3-bromo-5-hydroxybenzoate while preventing ester hydrolysis.
Self-Validating Experimental Protocols
A self-validating protocol incorporates built-in physicochemical checkpoints to ensure the system is functioning correctly before you proceed to the next step, thereby preventing catastrophic late-stage failure.
Protocol A: Anhydrous O-Alkylation of the Phenol
Objective: Alkylate the -OH group without saponifying the ester. Causality: We utilize Cesium Carbonate (Cs₂CO₃). The large ionic radius of the cesium cation creates a "loose" ion pair with the carbonate anion. This enhances the basicity and solubility of the carbonate in organic solvents (like DMF), allowing for rapid deprotonation of the phenol at room temperature without requiring nucleophilic aqueous conditions.
-
Preparation: Flame-dry a round-bottom flask under vacuum and backfill with N₂.
-
Causality: Eliminates ambient moisture which acts as a nucleophile in the presence of base.
-
-
Dissolution: Dissolve Ethyl 3-bromo-5-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.2 M).
-
Checkpoint: The solution must be clear and colorless.
-
-
Base Addition: Add anhydrous Cs₂CO₃ (1.5 eq).
-
Checkpoint: The mixture will become a fine suspension and may turn slightly yellow. This color shift validates successful phenoxide formation.
-
-
Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise.
-
Reaction Monitoring: Stir at room temperature for 2-4 hours.
-
Checkpoint: Monitor via TLC (Hexanes/EtOAc). The product spot will run higher (less polar) than the phenol starting material.
-
-
Workup: Quench with neutral water, extract with EtOAc, and wash the organic layer with brine (3x).
-
Causality: Brine washes efficiently remove DMF without exposing the sensitive ester to aqueous base, preventing workup-induced saponification[2].
-
Protocol B: Anhydrous Suzuki-Miyaura Cross-Coupling
Objective: Couple an aryl boronic acid to the -Br group while keeping the ester intact. Causality: Standard Suzuki couplings use aqueous Na₂CO₃ at 80°C, which will rapidly destroy the ethyl ester. By substituting this with anhydrous Cesium Fluoride (CsF), the fluoride ion activates the boronic acid via a fluoroborate intermediate, completely bypassing the need for hydroxide or carbonate nucleophiles.
-
Reagent Loading: Charge a dry flask with Ethyl 3-bromo-5-hydroxybenzoate (1.0 eq), aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and anhydrous CsF (3.0 eq).
-
Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M).
-
Degassing: Sparge the mixture with N₂ for 15 minutes.
-
Checkpoint: Bubbling should be vigorous. Removing O₂ prevents catalyst oxidation and homocoupling side-reactions.
-
-
Heating: Heat to 80°C under N₂.
-
Checkpoint: The reaction should transition to a homogenous dark amber/red. If a black mirror forms on the flask walls, the Pd catalyst has aggregated and died (failed state).
-
-
Workup: Cool to room temperature and filter directly through a pad of Celite, washing with EtOAc. Concentrate the filtrate.
-
Causality: Avoiding an aqueous workup entirely eliminates the hydrolysis risk.
-
Quantitative Data: Base Selection & Hydrolysis Risk
Selecting the correct base is the single most critical factor in preventing ester cleavage. Use the table below to guide your reaction design.
| Base Reagent | Conjugate Acid pKa (H₂O) | Nucleophilicity | Ester Hydrolysis Risk | Application Suitability |
| NaOH / KOH | 15.7 | High | Critical | Avoid entirely for ester-containing compounds. |
| K₂CO₃ (aq) | 10.3 | Moderate | High | Avoid; aqueous conditions at elevated temps promote saponification. |
| K₂CO₃ (anhydrous) | 10.3 | Low | Moderate | Acceptable only for highly reactive electrophiles (e.g., methyl iodide). |
| Cs₂CO₃ (anhydrous) | 10.3 | Very Low | Low | Optimal for general O-alkylation of phenols. |
| DIPEA | 10.5 | Very Low | Minimal | Optimal for highly reactive electrophiles like triflates[3]. |
Frequently Asked Questions (FAQs)
Q1: Why did my ester hydrolyze during the workup even though my reaction conditions were strictly anhydrous? A: Unintended hydrolysis frequently occurs during the liquid-liquid extraction phase. Using aqueous basic washes (such as saturated NaHCO₃ or NaOH) to remove unreacted phenol or acidic byproducts exposes the ester to basic water. Prolonged contact time in the separatory funnel dramatically increases the extent of saponification. Always minimize contact time and use neutral water or brine washes[2].
Q2: Can I use organic amine bases instead of inorganic carbonates for phenol alkylation? A: Yes. For highly reactive electrophiles (like alkyl triflates), weak organic bases such as N,N-diisopropylethylamine (DIPEA) are excellent. They are sterically hindered, non-nucleophilic, and completely prevent ester cleavage while still promoting the reaction[3].
Q3: Is there a way to alkylate the phenol without using any base at all? A: Yes, you can utilize the Mitsunobu reaction . By reacting the phenol with an alcohol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate (like DIAD or DEAD), the etherification proceeds under completely neutral conditions, entirely bypassing the risk of base-catalyzed hydrolysis.
Q4: Is the ethyl ester inherently more stable than a methyl ester? A: Marginally. The additional methyl group in the ethyl chain provides a slight increase in steric hindrance around the carbonyl carbon, which slows the approach of nucleophiles compared to a methyl ester. However, it is still highly susceptible to saponification compared to bulky protecting groups like tert-butyl esters.
References
-
Basic Hydrolysis of Esters - Saponification Master Organic Chemistry URL: [Link]
-
Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base Journal of the American Chemical Society URL:[Link]
Sources
Validation & Comparative
Comparative Reactivity Analysis: Ethyl vs. Methyl 3-bromo-5-hydroxybenzoate as Building Blocks in Drug Discovery
Introduction
In the landscape of medicinal chemistry and drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Trisubstituted benzene rings, such as the 3-bromo-5-hydroxybenzoate scaffold, are invaluable building blocks. They offer multiple points for chemical modification, enabling the exploration of a compound's structure-activity relationship (SAR).[1] The bromine atom serves as a versatile handle for cross-coupling reactions, the phenolic hydroxyl allows for etherification or other modifications, and the ester group can be hydrolyzed or aminated.[1]
This guide provides an in-depth comparison of two closely related analogues: methyl 3-bromo-5-hydroxybenzoate and ethyl 3-bromo-5-hydroxybenzoate . While differing by only a single methylene unit, their reactivity profiles exhibit subtle yet significant distinctions. Understanding these differences is paramount for researchers aiming to optimize reaction conditions, predict outcomes, and select the most appropriate building block for their specific synthetic strategy. We will delve into the electronic and steric properties of these molecules and provide supporting experimental context for their differential reactivity, focusing on reactions of high synthetic utility.
I. Theoretical Framework: Electronic and Steric Effects
The reactivity of these benzoates is governed by a combination of electronic and steric factors imparted by the three substituents on the aromatic ring.
Electronic Effects
The electronic influence on the aromatic ring is a composite of inductive and resonance effects from each substituent.
-
-OH (Hydroxyl) Group: A potent activating group that donates electron density to the ring via resonance (+M effect), particularly at the ortho and para positions (C-2, C-4, C-6).[2][3] It also has an electron-withdrawing inductive effect (-I) due to oxygen's electronegativity.
-
-Br (Bromo) Group: Halogens are a unique case. They are deactivating due to a strong electron-withdrawing inductive effect (-I) but are ortho-para directing because their lone pairs can donate into the ring via a weaker resonance effect (+M).[4]
-
-COOR (Ester) Group: The ester moiety is a deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-M) effects. This deactivation makes the ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[5][6]
When comparing the methyl (-COOCH₃) and ethyl (-COOCH₂CH₃) esters, the primary electronic difference lies in their inductive effects. The ethyl group is slightly more electron-donating (+I effect) than the methyl group.[7] However, this difference is generally considered minor and its impact on the overall reactivity of the aromatic ring is significantly overshadowed by the more powerful effects of the hydroxyl and bromo substituents. For most reactions occurring at the Br or OH positions, the electronic difference between the methyl and ethyl ester is negligible.
Steric Effects
Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, is the most significant differentiator between the two molecules.[8][9] The ethyl group is conformationally more flexible and occupies a larger volume than the methyl group. This seemingly small difference can have profound consequences on reaction kinetics.
-
Reactions at the Ester Carbonyl: The increased bulk of the ethyl group can hinder the approach of a nucleophile to the electrophilic carbonyl carbon. This is particularly relevant in reactions like base-catalyzed hydrolysis (saponification) or transesterification.[10][11]
-
Reactions at Adjacent Positions: While less direct, the steric bulk of the ester could influence reactions at the ortho positions (C-2 and C-4), potentially slowing the approach of bulky reagents or catalysts.
II. Comparative Reactivity in Key Transformations
We will now examine the practical implications of these effects on two common and critical reaction types: ester hydrolysis and palladium-catalyzed cross-coupling.
A. Ester Hydrolysis (Saponification)
The stability of the ester group to hydrolysis is a crucial parameter, especially if subsequent reaction steps are performed under basic conditions. Experimental data from studies on homologous benzoate esters provide clear, quantitative insights.
A comparative study on the base-catalyzed hydrolysis of various benzoate esters found that methyl benzoate is significantly more stable (i.e., hydrolyzes more slowly) than ethyl benzoate.[12] This is attributed to the higher activation energy required for the ethyl ester to reach the transition state.[12]
| Compound | Hydrolysis Half-Life (t₁/₂) in Rat Plasma[12] | Relative Stability |
| Methyl Benzoate | 36 min | Higher |
| Ethyl Benzoate | 17 min | Lower |
Insight for the Application Scientist: This data strongly suggests that methyl 3-bromo-5-hydroxybenzoate will offer greater stability under basic conditions compared to its ethyl counterpart. If a synthetic route requires a basic step where ester integrity must be maintained, the methyl ester is the superior choice. Conversely, if facile cleavage of the ester to the corresponding carboxylic acid is desired, the ethyl ester would be preferred.
B. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with a boronic acid using a palladium catalyst.[13] For our substrates, this reaction would occur at the C-Br bond to form biphenyl derivatives, which are important structural motifs in many pharmaceutical compounds.[14][15]
The reaction mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Given that the reaction center (C-Br) is meta to the ester group, the steric difference between methyl and ethyl is expected to have a minimal impact on the reaction rate. The electronic difference is also negligible. Therefore, both substrates should perform comparably in a Suzuki coupling. However, a well-designed comparative experiment is the only way to confirm this with certainty.
III. Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system to objectively compare the performance of methyl and ethyl 3-bromo-5-hydroxybenzoate in a standard Suzuki coupling reaction. The experiment should be run in parallel under identical conditions.
Objective:
To compare the reaction yield and purity of the biphenyl product formed from methyl 3-bromo-5-hydroxybenzoate versus ethyl 3-bromo-5-hydroxybenzoate under standardized Suzuki-Miyaura conditions.
Materials:
-
Methyl 3-bromo-5-hydroxybenzoate (Substrate M)
-
Ethyl 3-bromo-5-hydroxybenzoate (Substrate E)
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Experimental Workflow Diagram
Caption: Parallel workflow for the comparative Suzuki coupling experiment.
Step-by-Step Procedure:
-
Vessel Preparation: To two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add:
-
Flask M: Methyl 3-bromo-5-hydroxybenzoate (1.00 mmol).
-
Flask E: Ethyl 3-bromo-5-hydroxybenzoate (1.00 mmol).
-
-
Reagent Addition: To each flask, add 4-methoxyphenylboronic acid (1.20 mmol), potassium carbonate (2.00 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Inert Atmosphere: Evacuate and backfill each flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: To each flask, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The biphasic solvent system is standard for Suzuki reactions, with the base being soluble in the aqueous phase.[17]
-
Reaction: Place both flasks in a pre-heated oil bath at 85 °C and stir vigorously. Monitor the reaction progress for both flasks simultaneously by Thin Layer Chromatography (TLC) or LC-MS at 30-minute intervals until the starting aryl bromide is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Analysis: Purify the crude material from both reactions via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient). Combine the pure fractions and remove the solvent. Record the final mass to calculate the yield and analyze the product by ¹H NMR and HPLC for identity and purity confirmation.
Expected Results and Interpretation
| Substrate | Expected Yield (%) | Expected Purity (%) | Key Observation |
| Methyl 3-bromo-5-hydroxybenzoate | > 85% | > 98% | Efficient coupling with no expected complications. |
| Ethyl 3-bromo-5-hydroxybenzoate | > 85% | > 98% | Performance is expected to be nearly identical to the methyl ester, confirming minimal steric/electronic impact at the C-3 position. |
Any significant deviation (>5-10%) in yield or reaction time between the two experiments would be noteworthy and could suggest a subtle, long-range electronic or steric effect not predicted by first principles.
IV. Conclusion and Recommendations
The choice between methyl and ethyl 3-bromo-5-hydroxybenzoate is a nuanced one that depends on the specific demands of the synthetic route.
-
Reactivity Difference: The primary, experimentally supported difference in reactivity lies in the stability of the ester group itself. Methyl 3-bromo-5-hydroxybenzoate is more resistant to base-catalyzed hydrolysis than its ethyl counterpart.[12]
-
Steric Hindrance: The larger steric profile of the ethyl group is the main contributor to its faster hydrolysis but has a negligible effect on reactions at the distant bromine and hydroxyl positions, such as Suzuki coupling.
-
Practical Recommendations:
-
For multi-step syntheses involving basic conditions where the ester must be preserved, methyl 3-bromo-5-hydroxybenzoate is the recommended building block.
-
In scenarios where both C-Br coupling and subsequent ester hydrolysis are planned, ethyl 3-bromo-5-hydroxybenzoate may offer a slight advantage by allowing for milder or faster saponification conditions.
-
For palladium-catalyzed cross-coupling reactions, both substrates can be considered interchangeable with no significant impact on reaction efficiency expected.
-
By understanding these fundamental differences, researchers and drug development professionals can make more informed decisions, leading to more robust and efficient synthetic strategies.
References
-
G. A. A. Monte, et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Available at: [Link]
-
Jain, Z., & Jain, S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at: [Link]
-
Science. (2020). Ester dance reaction on the aromatic ring. Available at: [Link]
-
Kwong, H. C., et al. (2017). Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies. PLOS ONE. Available at: [Link]
-
Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes. Available at: [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]
-
Al-dujaili, A. H., & Al-Zuhairi, A. J. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Zenodo. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]
-
U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Available at: [Link]
-
Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
University of York. Ch12: Substituent Effects. Available at: [Link]
-
IJSDR. (2018). Biological deeds of Biphenyl derivatives - A short Review. Available at: [Link]
-
ChemTalk. (2021). Steric Hindrance. Available at: [Link]
-
ChemTalk. (2024). Directing Effects. Available at: [Link]
-
ResearchGate. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]
-
Indian Academy of Sciences. (1975). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic Substitution with ethyl bromide and NaOH. Available at: [Link]
-
ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. Available at: [Link]
-
Pearson+. Which is more stable: a methyl cation or an ethyl cation? Why?. Available at: [Link]
-
LibreTexts Chemistry. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]
-
Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]
-
University of Illinois Springfield. Aromatic Compounds and Their Reactions. Available at: [Link]
Sources
- 1. Methyl 3-bromo-5-hydroxybenzoate - SRIRAMCHEM [sriramchem.com]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. savemyexams.com [savemyexams.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Directing Effects | ChemTalk [chemistrytalk.org]
- 7. Which is more stable: a methyl cation or an ethyl cation? Why? | Study Prep in Pearson+ [pearson.com]
- 8. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 9. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Comparative Guide: Infrared Spectroscopy for Ethyl 3-bromo-5-hydroxybenzoate Identification
Executive Summary
Ethyl 3-bromo-5-hydroxybenzoate is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for kinase inhibitors and receptor modulators. In a drug development context, its purity is paramount. While NMR and Mass Spectrometry provide definitive structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers the most rapid, cost-effective method for routine process monitoring and identity verification.
This guide provides an authoritative comparison of the target molecule's spectral signature against its two most common process contaminants:
-
3-Bromo-5-hydroxybenzoic acid (The unreacted precursor).
-
Ethyl 3-hydroxybenzoate (The non-brominated analog/impurity).[1][2]
Strategic Spectral Comparison
To validate the identity of Ethyl 3-bromo-5-hydroxybenzoate, one must focus on three distinct spectral regions. The "performance" of the identification relies on resolving these specific shifts.
The Carbonyl (C=O) Differentiator
The most reliable metric for reaction completion (Esterification) is the carbonyl shift.
-
Target (Ester): The conjugation of the ester with the aromatic ring typically places the C=O stretch in the 1715–1730 cm⁻¹ range.
-
Alternative (Acid Precursor): Carboxylic acids exist as hydrogen-bonded dimers, shifting the C=O stretch to a lower frequency, typically 1680–1700 cm⁻¹ .
-
Diagnostic Utility: A shoulder or peak appearing <1700 cm⁻¹ indicates incomplete reaction (presence of starting material).
The Hydroxyl (O-H) & C-H Region
-
Target (Phenolic Ester): Exhibits a relatively sharper (though still broad) Phenolic O-H stretch at 3200–3400 cm⁻¹ . Crucially, the aliphatic C-H stretches (from the Ethyl group) are clearly visible at 2900–2980 cm⁻¹ .
-
Alternative (Acid Precursor): Displays the characteristic "broad and messy" Carboxylic Acid O-H stretch that spans 2500–3300 cm⁻¹ , often obscuring the C-H stretching region entirely.
The Fingerprint & Halogen Region
-
Target (Brominated): The heavy atom effect of Bromine introduces a C-Br stretching vibration in the 500–700 cm⁻¹ region (often weak/moderate) and alters the aromatic ring breathing modes (1,3,5-substitution pattern) in the 650–900 cm⁻¹ zone.
-
Alternative (Non-Brominated): Lacks the low-frequency C-Br bands and displays a different overtone pattern characteristic of meta-substitution without the halogen influence.
Comprehensive Spectral Data Table
The following table synthesizes experimental data from analogous substructures (Ethyl 3-hydroxybenzoate and 3-bromo-5-hydroxybenzoic acid) to provide the expected diagnostic peaks for the target.
| Functional Group | Vibration Mode | Target: Ethyl 3-bromo-5-hydroxybenzoate (cm⁻¹) | Precursor: 3-Bromo-5-hydroxybenzoic Acid (cm⁻¹) | Analog: Ethyl 3-hydroxybenzoate (cm⁻¹) |
| O-H (Phenol) | Stretching | 3250–3450 (Broad) | 3200–3400 (Merged) | 3200–3500 (Broad) |
| O-H (Acid) | Stretching | Absent | 2500–3300 (Very Broad) | Absent |
| C-H (Aromatic) | Stretching | 3050–3100 | 3050–3100 | 3050–3100 |
| C-H (Aliphatic) | Stretching | 2900–2980 (Ethyl) | Weak/Absent | 2900–2980 (Ethyl) |
| C=O[1][3][4][5][6] (Carbonyl) | Stretching | 1715–1725 (Ester) | 1680–1700 (Acid) | 1715–1725 (Ester) |
| C=C (Aromatic) | Ring Stretch | 1580–1600 | 1580–1600 | 1585–1600 |
| C-O | Stretching | 1200–1300 | 1200–1300 | 1200–1300 |
| C-Br | Stretching | 500–700 | 500–700 | Absent |
Note on Causality: The shift in the Carbonyl (C=O) peak between the Acid and the Ester is caused by the removal of the intermolecular hydrogen bonding present in the carboxylic acid dimer. The Ester, lacking this donor-acceptor capability at the carbonyl oxygen, vibrates at a higher energy (wavenumber).
Experimental Protocol: ATR-FTIR
This protocol uses Attenuated Total Reflectance (ATR) , the preferred method for solid intermediates due to minimal sample preparation and ease of cleaning.
Equipment & Reagents
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR Crystal.
-
Solvent: Isopropanol or Ethanol (for cleaning).
-
Standard: Polystyrene film (for calibration).
Step-by-Step Workflow
-
System Validation (Self-Check):
-
Ensure the crystal is clean. Run a "Background Scan" (air only).
-
Acceptance Criteria: Background spectrum must be free of significant peaks (water vapor/CO2 correction applied).
-
Calibration: Verify instrument accuracy using a Polystyrene film. The peak at 1601 cm⁻¹ should be within ±1 cm⁻¹.
-
-
Sample Preparation:
-
Isolate the Ethyl 3-bromo-5-hydroxybenzoate solid.
-
Dry the sample thoroughly (residual solvent, especially water, will obscure the O-H region).
-
Place approx. 2–5 mg of the solid directly onto the center of the ATR crystal.
-
-
Acquisition:
-
Apply pressure using the anvil clamp until the force gauge reaches the optimal zone (ensure good contact).
-
Parameters:
-
Range: 4000–450 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32 (to improve Signal-to-Noise ratio).
-
-
-
Data Processing:
-
Apply "ATR Correction" (if not automatic) to adjust for penetration depth differences at varying wavelengths.
-
Baseline correct if necessary.
-
Decision Logic & Visualization
Diagram 1: QC Decision Tree
This logic flow guides the analyst through the "Pass/Fail" determination based on the spectral data provided above.
Caption: Decision tree for distinguishing the target ester from acid precursors and non-brominated impurities.
Diagram 2: Synthesis & Monitoring Points
Visualizing where these spectral changes occur in the synthetic pathway.
Caption: Synthetic pathway highlighting the critical spectral shifts monitored during the esterification process.
References
-
National Institute of Standards and Technology (NIST). (2023). Ethyl 3-hydroxybenzoate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][5] [Link]
-
National Institute of Standards and Technology (NIST). (2023). 3-Bromo-5-hydroxybenzoic acid Data. NIST Chemistry WebBook.[2][5] [Link]
-
LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
PubChem. (2023).[7] Methyl 3-bromo-5-hydroxybenzoate Compound Summary. National Library of Medicine. [Link]
Sources
- 1. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-hydroxybenzoate [webbook.nist.gov]
- 3. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-nitrobenzoate | C9H9NO4 | CID 69261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-hydroxybenzoate [webbook.nist.gov]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Ethyl 3-hydroxybenzoate 99 7781-98-8 [sigmaaldrich.com]
Differentiation Guide: Ethyl 3-bromo-5-hydroxybenzoate vs. Regioisomers
Topic: Differentiating Ethyl 3-bromo-5-hydroxybenzoate from Regioisomers Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Executive Summary
In Structure-Activity Relationship (SAR) studies and fragment-based drug discovery, the precise substitution pattern of the benzene ring dictates pharmacological potency. Ethyl 3-bromo-5-hydroxybenzoate (CAS: 870673-35-1) features a 1,3,5-trisubstituted "meta-meta" architecture. This specific geometry prevents intramolecular hydrogen bonding with the ester, preserving the phenolic hydroxyl as a hydrogen bond donor for protein targets.
This guide provides a definitive protocol to distinguish this target molecule from its common regioisomers, particularly Ethyl 5-bromo-2-hydroxybenzoate (ortho-substituted) and Ethyl 3-bromo-4-hydroxybenzoate (para-substituted), using NMR coupling constants and IR spectroscopy as primary discriminators.
Structural Analysis & Theoretical Basis
The core challenge is distinguishing the target from isomers formed during non-selective bromination or esterification.
| Feature | Target: 3-Bromo-5-hydroxy | Isomer A: 5-Bromo-2-hydroxy | Isomer B: 3-Bromo-4-hydroxy |
| Substitution Pattern | 1,3,5 (Meta-Meta) | 1,2,4 (Ortho-Meta) | 1,2,4 (Ortho-Meta) |
| Symmetry | Asymmetric (C1) but pseudo-symmetric proton spacing | Asymmetric | Asymmetric |
| H-Bonding | Inter molecular only | Intra molecular (Strong) | Inter molecular |
| Key NMR Feature | Small coupling ( | Large ortho coupling ( | Large ortho coupling ( |
Spectroscopic Differentiation Protocol
A. Proton NMR (
H NMR): The Definitive Test
The magnitude of the spin-spin coupling constant (
-
Target (3,5-disubstituted): Protons are located at positions 2, 4, and 6. All relationships are meta to each other.
-
Expected Pattern: Three distinct "singlets" (often resolved as fine triplets or doublets of doublets).
-
Coupling Constant (
): 1.5 – 2.5 Hz . -
Visual Check: Narrow peaks with no wide splitting.
-
-
Isomers (Ortho/Para): Contain protons on adjacent carbons.
-
Expected Pattern: Doublets and Doublets of Doublets.[1]
-
Coupling Constant (
): 8.0 – 9.0 Hz . -
Visual Check: Wide doublets clearly visible.
-
Data Comparison Table:
| Proton Position | Ethyl 3-bromo-5-hydroxybenzoate (Target) | Ethyl 5-bromo-2-hydroxybenzoate (Isomer) |
| Ar-H (2) | ||
| Ar-H (4) | ||
| Ar-H (6) | ||
| Conclusion | No coupling > 3 Hz | Contains coupling > 8 Hz |
B. Infrared Spectroscopy (FT-IR): The Quick Screen
IR is particularly effective for identifying the 2-hydroxy isomer due to the "ortho effect" (intramolecular hydrogen bonding).
-
Target (3-hydroxy):
-
Carbonyl (
): Appears at typical ester frequency, ~1715–1725 cm⁻¹ . -
Hydroxyl (
): Variable. If solid/concentrated, broad intermolecular band (~3300 cm⁻¹). If dilute, sharp peak (~3600 cm⁻¹).
-
-
Isomer (2-hydroxy / Salicylate derivative):
-
Carbonyl (
): Shifted to lower wavenumber due to H-bonding, ~1675–1685 cm⁻¹ . -
Hydroxyl (
): Very broad, often obscured or shifted significantly to ~3200 cm⁻¹.[2]
-
Experimental Workflow (Decision Tree)
The following Graphviz diagram outlines the logic flow for confirming the identity of the synthesized or purchased material.
Caption: Analytical decision tree for differentiating Ethyl 3-bromo-5-hydroxybenzoate from ortho/para regioisomers.
Detailed Experimental Protocols
Protocol 1: NMR Characterization
Reagents: CDCl₃ (preferred for resolution) or DMSO-d₆ (if solubility is poor). Instrument: 300 MHz or higher (400 MHz recommended to resolve meta-couplings).
-
Dissolve ~10 mg of sample in 0.6 mL of deuterated solvent.
-
Acquire spectrum with sufficient scans (ns=16) to resolve hyperfine splitting.
-
Critical Analysis: Zoom into the 7.0–8.2 ppm region.
-
Look for the "1,3,5-triplet" pattern: Three distinct signals.[3]
-
Calculate
values: . -
Pass Criteria: All calculated
values must be Hz.
-
Protocol 2: Thin Layer Chromatography (TLC)
While less definitive than NMR, TLC can separate isomers based on polarity differences caused by the hydroxyl position.
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexanes:Ethyl Acetate (80:20 v/v).
-
Visualization: UV (254 nm).
-
Observation:
-
2-Hydroxy (Ortho): Higher
(approx 0.6–0.7) due to internal H-bonding reducing polarity. -
3-Hydroxy (Target) / 4-Hydroxy: Lower
(approx 0.3–0.4) due to interaction with silica.
-
Physical Properties & Synthetic Utility
| Property | Ethyl 3-bromo-5-hydroxybenzoate | Regioisomer Notes |
| Physical State | White to off-white solid | Isomers are also solids; MP differentiation requires pure standards. |
| Melting Point | ~124–126°C (Methyl ester analog) | Methyl 3-bromo-4-hydroxybenzoate: 108–110°C. |
| Reactivity | Orthogonal Functionalization: 1. Phenol (Ether synthesis)2. Bromide (Suzuki coupling)3. Ester (Hydrolysis/Amidation) | 2-Hydroxy isomers are sluggish in phenol alkylation due to H-bonding. |
Synthetic Note: The synthesis of the target usually proceeds via the esterification of 3-bromo-5-hydroxybenzoic acid . If the starting acid is pure (MP 237–241°C), the ester regioisomerism is fixed. Contamination usually arises from the bromination step of the precursor if not controlled.
References
-
Synthesis & Characterization of 3-bromo-5-hydroxybenzoate derivatives: Spring, D. R. et al. "An expedient strategy for the diversity-oriented synthesis of macrocyclic compounds." Organic & Biomolecular Chemistry, 2011. (Describes synthesis from 3-bromo-5-hydroxybenzoic acid)
-
NMR Coupling Constants in Trisubstituted Benzenes: Khetrapal, C. L. et al. "High resolution NMR spectra of some tri-substituted benzenes." Proceedings of the Indian Academy of Sciences, 1966. (Establishes J-meta range of 1-3 Hz for 1,3,5-systems)
-
Intramolecular Hydrogen Bonding in Salicylates (IR/NMR Differentiation): Verevkin, S. P. et al. "Experimental and computational thermochemistry: how strong is the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates." Physical Chemistry Chemical Physics, 2023.[4] (Provides comparative data for ortho-hydroxy ester shifts)
-
Isomer Data (Ethyl 3-bromo-4-hydroxybenzoate): PubChem Compound Summary. "Ethyl 3-bromo-4-hydroxybenzoate."[5][6][7]
-
General NMR Interpretation of Aromatic Systems: Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons."
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. Experimental and computational thermochemistry: how strong is the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates (salicylates) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. 37470-58-9|Ethyl 3-bromo-4-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 6. Ethyl 3-bromo-4-hydroxybenzoate | C9H9BrO3 | CID 4778964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 3-bromo-4-hydroxy-benzoate [P31728] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
A Comparative Guide to Validating the Synthesis of Ethyl 3-bromo-5-hydroxybenzoate via Thin-Layer Chromatography
For researchers and professionals in drug development, the synthesis of novel compounds is a foundational activity. Among these, Ethyl 3-bromo-5-hydroxybenzoate stands as a crucial intermediate in the creation of various pharmaceutical agents. Its purity is paramount to the success of subsequent reactions. This guide provides an in-depth, experience-driven approach to validating its synthesis, with a core focus on the practical application of Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective analytical tool. We will explore the "why" behind the "how," offering a scientifically rigorous and trustworthy methodology.
The Synthetic Pathway: Understanding the Reaction
The synthesis of Ethyl 3-bromo-5-hydroxybenzoate typically involves the esterification of 3-bromo-5-hydroxybenzoic acid with ethanol, often catalyzed by a strong acid. While seemingly straightforward, this reaction can be incomplete or yield byproducts. The primary analytical challenge is to distinguish the starting material, the desired product, and any impurities.
Alternative Synthetic Routes: It's worth noting that other synthetic strategies exist, such as the bromination of ethyl 4-hydroxybenzoate. However, this can lead to di-substituted byproducts like ethyl 3,5-dibromo-4-hydroxybenzoate, further complicating purification and analysis.[1][2][3] The chosen direct esterification route is often preferred for its regioselectivity.
The Analytical Imperative: Why TLC is the Right Tool for the Job
In a research and development setting, speed and efficiency are critical. While techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information, TLC offers a rapid and inexpensive method to monitor the progress of a reaction in near real-time.[4][5][6] Its ability to separate compounds based on polarity makes it ideal for tracking the conversion of the more polar starting carboxylic acid to the less polar ester product.[4][7]
Experimental Protocol: A Self-Validating TLC Workflow
This protocol is designed to be a self-validating system, where each step contributes to the overall trustworthiness of the final result.
-
TLC Plates: Silica gel 60 F254 pre-coated plates are the standard for this application due to the polarity of the analytes.[6][8]
-
Solvents: HPLC-grade solvents are recommended to ensure reproducibility. Common choices for the mobile phase include mixtures of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[5][9]
-
Visualization Reagents: An ultraviolet (UV) lamp (254 nm) and a staining agent are necessary for visualization.[4][10] For phenolic compounds, a ferric chloride (FeCl3) solution or other specific stains can be highly effective.[10]
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[4][11] Never use a pen, as the ink can chromatograph with the solvent.[11]
-
Sample Preparation: Prepare dilute solutions (approx. 1%) of the starting material (3-bromo-5-hydroxybenzoic acid), the reaction mixture at various time points (e.g., t=0, 1h, 2h, completion), and the purified product in a volatile solvent like ethyl acetate or dichloromethane.[11]
-
Spotting the Plate: Using a capillary tube, carefully spot the prepared solutions onto the baseline. For robust comparison, it is crucial to "co-spot" one lane with both the starting material and the reaction mixture.[11] This allows for a direct visual comparison of the retention factors (Rf) on the same plate.
-
Developing the Plate: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. The solvent level must be below the baseline.[11] The chamber should be sealed to ensure solvent vapor saturation, which leads to better and more reproducible separations.[11] Allow the solvent to travel up the plate until it is about 1 cm from the top.[12]
-
Visualization: After development, immediately mark the solvent front with a pencil.[12] Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm); aromatic compounds like those in this synthesis will typically appear as dark spots.[4] Subsequently, stain the plate using an appropriate reagent. For phenolic compounds, a spray of 2% ethanolic ferric chloride can be used, which will visualize the hydroxyl-containing compounds.[10] Other general stains like iodine vapor can also be employed.[4]
Caption: Workflow for TLC Validation of Synthesis
Data Interpretation and Comparison
The key to validating the synthesis lies in the interpretation of the TLC results. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a critical parameter.[7]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Starting Material (3-bromo-5-hydroxybenzoic acid): Due to the polar carboxylic acid and hydroxyl groups, this compound will have a strong affinity for the silica gel stationary phase and will thus have a low Rf value .
-
Product (Ethyl 3-bromo-5-hydroxybenzoate): The ester is less polar than the carboxylic acid. Therefore, it will travel further up the plate, resulting in a higher Rf value than the starting material.
-
Reaction Mixture: As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while the spot for the product should appear and intensify. A completed reaction will ideally show only the product spot.
-
Co-spot Lane: This lane is crucial for confirming the identity of the spots. The spots in the reaction mixture lane should align perfectly with the spots of the pure starting material and the purified product.
The choice of the mobile phase is critical for achieving good separation. A common starting point for aromatic compounds is a mixture of hexane and ethyl acetate.[5][11] The polarity of the solvent system can be adjusted by changing the ratio of these two solvents. For more polar compounds, dichloromethane with a small percentage of methanol can be effective.[7][13]
| Compound | Solvent System | Expected Rf (Approximate) | Rationale for Separation |
| 3-bromo-5-hydroxybenzoic acid | 7:3 Hexane:Ethyl Acetate | 0.1 - 0.2 | High polarity leads to strong adsorption on silica gel. |
| Ethyl 3-bromo-5-hydroxybenzoate | 7:3 Hexane:Ethyl Acetate | 0.5 - 0.6 | Lower polarity allows for greater migration with the mobile phase. |
| Potential Byproducts (e.g., di-substituted) | 7:3 Hexane:Ethyl Acetate | May vary, often intermediate | Polarity will depend on the specific byproduct structure. |
Note: These Rf values are illustrative. Actual values will depend on the specific experimental conditions, such as the exact solvent composition, temperature, and plate manufacturer. It is essential to run standards on every plate for accurate comparison.
Troubleshooting and Advanced Considerations
-
Streaking of Spots: This often indicates that the sample is too concentrated. Diluting the sample solution should resolve this issue.
-
Spots Remain at the Baseline: The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).[12]
-
Spots Run with the Solvent Front: The solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).[12]
-
Confirmation of Phenolic Group: The use of a ferric chloride stain can specifically confirm the presence of the hydroxyl group on both the starting material and the product. A positive test will typically produce a colored spot (often purple or green).[10]
Comparison with Alternative Analytical Techniques
While TLC is an excellent tool for rapid monitoring, other techniques offer more detailed information for final product characterization.
| Technique | Advantages for this Application | Disadvantages for this Application |
| TLC | Rapid, inexpensive, good for reaction monitoring. | Primarily qualitative, less precise for quantification. |
| HPLC | Quantitative, high resolution, can detect minor impurities. | More expensive, slower analysis time, requires method development. |
| NMR | Provides detailed structural information, confirms product identity. | Expensive instrumentation, requires pure samples for clear spectra. |
| GC-MS | Good for volatile compounds, provides mass information. | May require derivatization for less volatile compounds like these. |
Conclusion: An Integrated Approach to Synthesis Validation
Validating the synthesis of Ethyl 3-bromo-5-hydroxybenzoate is a multi-faceted process. Thin-Layer Chromatography serves as an indispensable frontline tool for real-time reaction monitoring due to its speed, simplicity, and low cost. By following a well-structured, self-validating protocol and understanding the principles of compound separation based on polarity, researchers can confidently assess the progress and success of their synthesis. For final product characterization and quantification, TLC results should be complemented by more comprehensive techniques like HPLC and NMR to ensure the highest standards of scientific rigor and product purity.
References
-
TLC | OpenOChem Learn. (n.d.). Retrieved February 27, 2026, from [Link]
-
BGD Group TLC System. (2011). BGD Group. Retrieved February 27, 2026, from [Link]
-
Thin Layer Chromatography (rev 3/2020). (2020). Retrieved February 27, 2026, from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). Retrieved February 27, 2026, from [Link]
-
TLC fractionation and visualization of selected phenolic compounds applied as drugs. (2025, August 5). ResearchGate. Retrieved February 27, 2026, from [Link]
-
TLC Fractionation and Visualization of Selected Phenolic Compounds Applied as Drugs. (2000, February 15). Retrieved February 27, 2026, from [Link]
-
Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds : r/Chempros - Reddit. (2025, June 12). Reddit. Retrieved February 27, 2026, from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (2020, January 2). Chemistry Hall. Retrieved February 27, 2026, from [Link]
-
Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]
-
Ethyl Parahydroxybenzoate. (n.d.). Retrieved February 27, 2026, from [Link]
-
ETHYL p-HYDROXYBENZOATE. (n.d.). Retrieved February 27, 2026, from [Link]
-
Journal Club: Validation of a thin layer chromatography (TLC) method for content determination - Lösungsfabrik. (2018, July 11). Lösungsfabrik. Retrieved February 27, 2026, from [Link]
-
Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6 - Rsc.org. (n.d.). Rsc.org. Retrieved February 27, 2026, from [Link]
-
ethyl bromoacetate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]
-
how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? - ResearchGate. (2019, February 16). ResearchGate. Retrieved February 27, 2026, from [Link]
-
INTERNATIONAL JOURNAL OF BIOCHEMISTRY ADVANCES. (2017, December 5). Retrieved February 27, 2026, from [Link]
-
3-Bromo-5-ethyl-4-hydroxybenzaldehyde | C9H9BrO2 | CID 45095701 - PubChem. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]
- CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents. (n.d.). Google Patents.
-
Validation of High-Performance Thin-Layer Chromatographic Methods for the Identification of Botanicals in a cGMP Environment - PMC. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents. (n.d.). Google Patents.
-
A High Performance Thin Layer Chromatographic Method Using a Design of Experiment Approach for Estimation of Phytochemicals in. (n.d.). Retrieved February 27, 2026, from [Link]
-
High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. (2021, July 12). Retrieved February 27, 2026, from [Link]
Sources
- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. Ethyl 3,5-dibromo-4-hydroxybenzoate 97.00% | CAS: 55771-81-8 | AChemBlock [achemblock.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. jpbs.in [jpbs.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]
- 9. users.ox.ac.uk [users.ox.ac.uk]
- 10. echemi.com [echemi.com]
- 11. TLC | OpenOChem Learn [learn.openochem.org]
- 12. Home Page [chem.ualberta.ca]
- 13. reddit.com [reddit.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
